Mps1-IN-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELBJLUKWAJOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mps1-IN-2: A Technical Guide to its Structure, Properties, and Inhibition of a Key Mitotic Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 has been implicated in aneuploidy and tumorigenesis, making it an attractive target for the development of novel anticancer therapeutics.[3] Mps1-IN-2 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[1] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Structure and Physicochemical Properties
This compound belongs to a class of pyrimidodiazepinone-based inhibitors.[1][4] Its chemical structure and key physicochemical properties are summarized in the tables below.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 9-cyclopentyl-2-[[2-ethoxy-4-(4-hydroxy-1-piperidinyl)phenyl]amino]-5,7,8,9-tetrahydro-5-methyl-6H-pyrimido[4,5-b][1,4]diazepin-6-one | GlpBio |
| Molecular Formula | C₂₆H₃₆N₆O₃ | GlpBio, APExBIO |
| Molecular Weight | 480.6 g/mol | GlpBio, APExBIO |
| CAS Number | 1228817-38-6 | GlpBio, APExBIO |
| Appearance | Crystalline solid | APExBIO |
| SMILES | CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 | GlpBio |
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble (e.g., 1 mg/mL) | GlpBio, APExBIO |
| Ethanol | Slightly soluble | GlpBio |
| DMF | 1 mg/mL | GlpBio |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | GlpBio |
Biological Activity and Selectivity
This compound is a potent inhibitor of Mps1 kinase with a half-maximal inhibitory concentration (IC₅₀) of 145 nM.[1][4] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Mps1 kinase domain.[1] A co-crystal structure of a methoxy analog of this compound with the Mps1 kinase domain revealed a hydrogen bond with the hinge residue Gly605.[1][4]
This compound exhibits high selectivity for Mps1 over a broad panel of other kinases. While highly selective, it has been noted to also inhibit Polo-like kinase 1 (Plk1) with a dissociation constant (Kd) of 61 nM.
In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ / Kd | Assay Conditions | Reference |
| Mps1 | 145 nM (IC₅₀) | In vitro kinase assay with 1 µM ATP | [1][4] |
| Plk1 | 61 nM (Kd) | Not specified |
Mps1 Signaling Pathway
Mps1 is a central regulator of the spindle assembly checkpoint (SAC). Its kinase activity is essential for the recruitment of downstream checkpoint proteins to unattached kinetochores, ultimately leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C) and delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.
Caption: Mps1 signaling pathway at the spindle assembly checkpoint.
Experimental Protocols
In Vitro Mps1 Kinase Assay (Lanthascreen™ Method)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against Mps1 kinase.
Materials:
-
Recombinant human Mps1 kinase
-
Fluorescein-labeled poly-Glu-Tyr (pEY) peptide substrate
-
Tb-anti-pY antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound or other test compounds
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 5 µL of a solution containing Mps1 kinase and the pEY substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of a solution containing Tb-anti-pY antibody in TR-FRET dilution buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the ratio of the emission signals (520/495) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Co-crystallization of Mps1 Kinase Domain with an Inhibitor
The following is a generalized protocol for obtaining co-crystals of the Mps1 kinase domain with an inhibitor like a this compound analog. Specific conditions will need to be optimized.
Materials:
-
Purified, concentrated Mps1 kinase domain protein
-
This compound analog (e.g., methoxy-Mps1-IN-2) dissolved in a suitable solvent (e.g., DMSO)
-
Crystallization screens (various buffers, precipitants, and salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Microscopes for crystal visualization
-
Cryoprotectant solution
-
X-ray diffraction equipment
Procedure:
-
Incubate the purified Mps1 kinase domain with a molar excess (e.g., 3-5 fold) of the this compound analog for at least one hour on ice to allow for complex formation.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-inhibitor complex with the crystallization screen solutions in various ratios (e.g., 1:1, 2:1).
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Once crystals of suitable size are obtained, they are carefully harvested and cryoprotected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data from the frozen crystals using a synchrotron or in-house X-ray source.
-
Process the diffraction data and solve the crystal structure to determine the binding mode of the inhibitor.
Mps1 Inhibitor Discovery and Characterization Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel Mps1 inhibitors.
Caption: A typical workflow for Mps1 inhibitor discovery.
Conclusion
This compound serves as a valuable chemical probe for elucidating the complex roles of Mps1 kinase in cell cycle regulation and as a lead compound for the development of novel anticancer agents. This technical guide provides a foundational understanding of its properties and the methodologies used for its characterization, aiming to facilitate further research and drug development efforts targeting the Mps1 kinase.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Guardian of Genomic Integrity: Mps1's Crucial Role in Mitosis and Cell Cycle Control
A Technical Guide for Researchers and Drug Development Professionals
Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a highly conserved dual-specificity protein kinase that plays a pivotal role in orchestrating a flawless mitotic progression. Its function as a master regulator of the Spindle Assembly Checkpoint (SAC) ensures the faithful segregation of chromosomes, preventing aneuploidy, a hallmark of cancer. This technical guide provides an in-depth exploration of Mps1's functions, its intricate signaling networks, and the experimental methodologies used to investigate this critical cell cycle kinase.
Mps1: At the Helm of the Spindle Assembly Checkpoint
The Spindle Assembly Checkpoint is a sophisticated surveillance mechanism that halts the cell cycle in metaphase until every chromosome is correctly attached to the mitotic spindle. Mps1 is a central component of this checkpoint, acting as an upstream kinase that initiates the signaling cascade.[1] Its activity is tightly regulated throughout the cell cycle, peaking during mitosis.[2]
Upon sensing unattached or improperly attached kinetochores, Mps1 is recruited to these sites where it triggers a phosphorylation cascade.[1] This leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation and initiating anaphase.
Key Substrates and Downstream Effectors
Mps1's regulatory role is executed through the phosphorylation of a multitude of downstream substrates. Some of the most critical targets include:
-
KNL1 (Kinetochore-Null 1): Mps1 phosphorylates multiple MELT (Met-Glu-Leu-Thr) motifs within the KNL1 protein.[3][4] This creates a scaffold for the recruitment of other essential checkpoint proteins, including the Bub1/Bub3 and BubR1/Bub3 complexes.[3]
-
Bub1 (Budding uninhibited by benzimidazoles 1): Following its recruitment to KNL1, Bub1 is also a direct substrate of Mps1. Mps1-mediated phosphorylation of Bub1 is a crucial step for the subsequent recruitment of Mad1.[3][5][6]
-
Mad1 (Mitotic arrest deficient 1): The recruitment of the Mad1-Mad2 complex to the kinetochore is a pivotal event in SAC activation. Mps1 phosphorylation of Bub1 creates a binding site for Mad1, bringing it to the unattached kinetochore.[3][5][6] Mps1 can also directly phosphorylate Mad1, further promoting the assembly of the MCC.[3][4]
-
Ndc80 Complex: Mps1 directly interacts with the Ndc80 complex, a key component of the outer kinetochore that mediates microtubule binding.[7][8][9] This interaction is crucial for Mps1's localization to the kinetochore and is regulated by both Mps1 autophosphorylation and the activity of other kinases like Aurora B.
-
Ska Complex: Mps1 regulates the stability of kinetochore-microtubule attachments by phosphorylating components of the Ska complex.[2][10][11] This function is important for the correction of erroneous attachments.
Quantitative Insights into Mps1 Function
The study of Mps1 has been greatly advanced by the development of specific small molecule inhibitors. These compounds have been instrumental in dissecting its function and are being explored as potential anti-cancer therapeutics. The following tables summarize key quantitative data related to Mps1 activity and inhibition.
| Mps1 Inhibitor | IC50 (nM) | Target | Reference |
| Reversine | 6 | Mps1 | [12] |
| AZ3146 | 35 | Mps1 | [13] |
| Mps1-IN-1 | 367 | Mps1 | [14] |
| Mps1-IN-2 | 145 | Mps1/Plk1 | [14] |
| NMS-P715 | 182 | Mps1 | [15] |
| Cpd-5 | 9.2 | Mps1 | [15] |
| Experimental Condition | Observation | Quantitative Change | Reference |
| Nocodazole Treatment | Mps1 Kinetochore Intensity | Increased | [16] |
| Reversine Treatment | Mps1 Kinetochore Intensity | Increased | [16][17] |
| Mps1-IN-1 Treatment | Mps1 Kinetochore Intensity | Increased | [16] |
| Aurora B Inhibition (ZM447439) | Mps1 Kinetochore Intensity | Decreased | [16] |
Experimental Protocols for Mps1 Research
In Vitro Mps1 Kinase Assay
This protocol describes a typical in vitro kinase assay to measure the activity of Mps1 using a recombinant substrate.
Materials:
-
Recombinant human Mps1/TTK enzyme
-
Mps1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)
-
5x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)
-
ATP solution (e.g., 10 mM)
-
[γ-³²P]ATP (if using autoradiography for detection)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or other detection system
Procedure:
-
Prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Buffer
-
2.5 µL of 10x substrate solution
-
1 µL of recombinant Mps1 enzyme (concentration to be optimized)
-
x µL of inhibitor or vehicle (DMSO)
-
ddH₂O to a final volume of 22.5 µL.
-
-
Initiate the reaction by adding 2.5 µL of 10x ATP solution (containing a mix of cold ATP and [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into the substrate using a phosphorimager.
Mps1 Immunoprecipitation from Mitotic Human Cells
This protocol outlines the immunoprecipitation of Mps1 from cells arrested in mitosis.
Materials:
-
Human cell line (e.g., HeLa, U2OS)
-
Nocodazole or other mitotic arresting agent
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-Mps1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE loading buffer or low pH glycine buffer)
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to ~80% confluency and treat with a mitotic arresting agent (e.g., 100 ng/mL nocodazole for 16 hours) to enrich for mitotic cells.
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the anti-Mps1 antibody or control IgG overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the eluate by Western blotting using an anti-Mps1 antibody.
Live-Cell Imaging of Mps1 Dynamics
This protocol provides a general framework for visualizing Mps1 localization and dynamics in living cells.
Materials:
-
Human cell line stably expressing a fluorescently tagged Mps1 (e.g., Mps1-GFP)
-
Glass-bottom imaging dishes or chamber slides
-
Live-cell imaging medium (e.g., CO₂-independent medium supplemented with FBS)
-
A high-resolution fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂)
-
Image acquisition and analysis software
Procedure:
-
Plate the Mps1-GFP expressing cells on glass-bottom dishes at an appropriate density to allow for imaging of individual cells.
-
Allow the cells to adhere and grow for 24-48 hours.
-
Just before imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the incubation chamber and allow the temperature and atmosphere to equilibrate.
-
Locate cells of interest entering or in mitosis.
-
Acquire time-lapse images using appropriate filter sets for the fluorescent protein. Minimize phototoxicity by using the lowest possible laser power and exposure times.
-
If studying the effect of inhibitors, add the compound to the imaging medium at the desired concentration and continue time-lapse imaging.
-
Analyze the acquired images to quantify changes in Mps1 localization, intensity, and dynamics over time.
Visualizing Mps1 Signaling Networks
The following diagrams, generated using the DOT language, illustrate key Mps1-regulated pathways.
Spindle Assembly Checkpoint (SAC) Activation Cascade
References
- 1. researchgate.net [researchgate.net]
- 2. Mps1 Regulates Kinetochore-Microtubule Attachment Stability via the Ska Complex to Ensure Error-Free Chromosome Segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 5. Molecular mechanism of Mad1 kinetochore targeting by phosphorylated Bub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mad1 kinetochore recruitment by Mps1-mediated phosphorylation of Bub1 signals the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mps1 dimerization and multisite interactions with Ndc80 complex enable responsive spindle assembly checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Mps1 dimerization and multisite interactions with Ndc80 complex enable responsive spindle assembly checkpoint signaling | Semantic Scholar [semanticscholar.org]
- 9. Mps1 dimerization and multisite interactions with Ndc80 complex enable responsive spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mps1 regulates kinetochore-microtubule attachment stability via the Ska complex to ensure error-free chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PXD006135 - Mps1 regulates kinetochore-microtubule attachment stability via the Ska complex to ensure error-free chromosome segregation - OmicsDI [omicsdi.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. usbio.net [usbio.net]
- 14. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Release of Mps1 from kinetochores is crucial for timely anaphase onset - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
Mps1-IN-2: A Dual Inhibitor of Mps1 and Plk1 for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mps1 (Monopolar spindle 1), a dual-specificity kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. Upregulation of Mps1 is observed in various cancers, making it an attractive target for therapeutic intervention.[1] Polo-like kinase 1 (Plk1) is another key regulator of mitotic progression, with roles in centrosome maturation, spindle assembly, and cytokinesis.[2] Its overexpression is also a common feature in many human tumors.[3] Mps1-IN-2 is a potent, ATP-competitive small molecule inhibitor that has been identified as a dual inhibitor of both Mps1 and Plk1.[4][5] This guide provides a comprehensive technical overview of this compound, including its inhibitory activity, the experimental protocols to characterize it, and the signaling pathways it targets.
Data Presentation
In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary targets, Mps1 and Plk1, as well as its broader kinase selectivity, has been characterized using in vitro kinase assays.
| Target Kinase | IC50 (nM) | Kd (nM) | Method | Reference |
| Mps1 | 145 | 12 | Lanthascreen Kinase Assay | [4][5] |
| Plk1 | - | 61 | Lanthascreen Kinase Assay | [4] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Kinase Selectivity Profile of this compound
This compound was screened against a panel of 352 kinases to determine its selectivity. While highly potent against Mps1 and Plk1, it demonstrated significant activity against a limited number of other kinases.
| Off-Target Kinase | Inhibition Data | Reference |
| Gak | Major off-target | [5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Lanthascreen™ TR-FRET)
This protocol describes the determination of the IC50 value of this compound against Mps1 and Plk1 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant Mps1 or Plk1 kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted in DMSO)
-
384-well assay plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X substrate and 2X ATP solution in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to a 4X final concentration.
-
-
Kinase Reaction:
-
Add 2.5 µL of 4X this compound dilution to the assay plate wells.
-
Add 2.5 µL of 2X kinase solution to the wells.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Prepare a 2X detection solution containing the terbium-labeled antibody in TR-FRET dilution buffer with EDTA to stop the kinase reaction.
-
Add 10 µL of the 2X detection solution to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Calculate the emission ratio (520/495).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Mitotic Arrest Bypass Assay
This assay evaluates the ability of this compound to override the spindle assembly checkpoint, which is artificially activated by a microtubule-depolymerizing agent like nocodazole.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Nocodazole
-
This compound
-
Propidium iodide (PI) for DNA staining
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
-
Synchronization:
-
Treat cells with nocodazole (e.g., 100 ng/mL) for 16-24 hours to arrest them in mitosis.
-
-
Inhibitor Treatment:
-
Add this compound at various concentrations to the nocodazole-arrested cells.
-
Incubate for a defined period (e.g., 2-4 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash with PBS and fix in cold 70% ethanol.
-
Treat with RNase A and stain with propidium iodide.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases. A decrease in the 4N (G2/M) population and an increase in the sub-G1 or >4N population indicates mitotic slippage and cell death.
-
Western Blot Analysis of Cyclin B1 Degradation
This protocol assesses the downstream effect of mitotic checkpoint bypass by measuring the degradation of Cyclin B1, a key event for mitotic exit.
Materials:
-
Cell lysates from the mitotic arrest bypass assay
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Primary antibodies: anti-Cyclin B1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary anti-Cyclin B1 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Re-probe the membrane with an anti-β-actin antibody to ensure equal loading.
-
A decrease in the Cyclin B1 protein levels in this compound treated samples compared to the nocodazole-only control indicates premature mitotic exit.
-
Mandatory Visualization
Signaling Pathway: Mps1 and Plk1 in the Spindle Assembly Checkpoint
Caption: Mps1 and Plk1 signaling in the Spindle Assembly Checkpoint.
Experimental Workflow: Characterization of a Dual Mps1/Plk1 Inhibitor
Caption: Workflow for characterizing a dual Mps1/Plk1 inhibitor.
Conclusion
This compound serves as a valuable chemical tool for investigating the combined inhibition of Mps1 and Plk1, two kinases central to mitotic regulation and frequently overexpressed in cancer. This guide provides the foundational data and methodologies for researchers to effectively utilize and further characterize this compound in their studies. The dual inhibitory nature of this compound offers a unique opportunity to explore the synergistic effects of targeting both the spindle assembly checkpoint and broader mitotic progression for potential therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. graphviz.org [graphviz.org]
- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Effects of Mps1 Inhibition with Mps1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular effects of Mps1-IN-2, a small molecule inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Inhibition of Mps1 disrupts this checkpoint, leading to a cascade of cellular events that are of significant interest in cancer research and drug development. This guide details the mechanism of action of this compound, summarizes its quantitative cellular effects, provides detailed protocols for key experimental investigations, and visualizes the pertinent signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of Mps1 kinase.[4][5] It belongs to the pyrimidodiazepinone scaffold series and exerts its inhibitory effect by binding to the ATP-binding pocket of the Mps1 kinase domain. This prevents the phosphorylation of Mps1 substrates, thereby blocking its catalytic activity which is essential for the proper functioning of the spindle assembly checkpoint.
Quantitative Data on the Effects of Mps1 Inhibition
The inhibition of Mps1 by this compound and its analogue Mps1-IN-1 leads to distinct and quantifiable cellular phenotypes. The following tables summarize key in vitro data for these compounds.
| Inhibitor | Target Kinase | IC50 (nM) | Kinase Assay Conditions |
| Mps1-IN-1 | Mps1 | 367 | 1 µM ATP |
| This compound | Mps1 | 145 | 1 µM ATP |
Table 1: In vitro kinase inhibition data for Mps1-IN-1 and this compound. The half-maximal inhibitory concentration (IC50) indicates the potency of the inhibitors against Mps1 kinase activity. Data sourced from[4].
| Cell Line | Treatment | Effect | Quantitative Measure |
| U2OS | Mps1-IN-1 / this compound | Bypass of nocodazole-induced mitotic arrest | Decrease in Cyclin B levels after 4 hours |
| HeLa S3 | Mps1-IN-1 | Exit from mitosis | Increased percentage of cells with reassembled nuclear envelopes |
| PtK2 | Mps1-IN-1 | Disruption of Mad2 recruitment to kinetochores | Reduced HsMad2-EYFP signal at kinetochores in mitotic cells |
Table 2: Summary of cellular effects induced by Mps1 inhibitors. These effects highlight the role of Mps1 in maintaining the spindle assembly checkpoint. Data sourced from[4].
Experimental Protocols
The following are detailed, representative protocols for key experiments used to investigate the cellular effects of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Western Blotting for Cyclin B1 Levels
This protocol is designed to assess the effect of this compound on the bypass of mitotic arrest by measuring the levels of Cyclin B1, a key protein degraded upon mitotic exit.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Cyclin B1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
U2OS cells
-
This compound
-
Nocodazole
-
MG132 (proteasome inhibitor, as a control)
Procedure:
-
Cell Culture and Treatment: Seed U2OS cells and grow to 70-80% confluency. Synchronize cells in mitosis by treating with thymidine followed by nocodazole. Treat the mitotically arrested cells with this compound (e.g., 10 µM) or DMSO (vehicle control) for a specified time course (e.g., 4 hours). Include a condition with this compound and MG132 to confirm that Cyclin B1 degradation is proteasome-dependent.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Cyclin B1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of Cyclin B1 in each condition. A decrease in Cyclin B1 levels in the this compound treated sample compared to the nocodazole-only control indicates a bypass of the mitotic arrest.
Immunofluorescence for Mad2 Localization
This protocol is used to visualize the effect of this compound on the recruitment of the spindle assembly checkpoint protein Mad2 to kinetochores.
Materials:
-
HeLa cells stably expressing a fluorescently tagged Mad2 (e.g., GFP-Mad2)
-
Glass coverslips
-
This compound
-
Nocodazole
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-centromere antibody (ACA/CREST)
-
Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed HeLa-GFP-Mad2 cells on glass coverslips. Treat cells with this compound (e.g., 10 µM) and/or nocodazole for a suitable duration to enrich for mitotic cells with unattached kinetochores.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate with the primary antibody against a kinetochore marker (e.g., ACA/CREST) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the GFP-Mad2 signal intensity at the kinetochores (identified by the ACA/CREST signal). A reduction in GFP-Mad2 at kinetochores in this compound treated cells indicates a failure in its recruitment.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability over a longer time course.
Materials:
-
HCT116 cells
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 10 µM) and a DMSO control.
-
Incubation: Incubate the cells for a desired period (e.g., 96 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control. This data can be used to generate a dose-response curve and determine the IC50 for cell viability.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Mps1 in the Spindle Assembly Checkpoint.
Caption: Immunofluorescence Experimental Workflow.
This guide provides a comprehensive technical overview for investigating the cellular effects of Mps1 inhibition by this compound. The provided data, protocols, and diagrams serve as a valuable resource for researchers in the field of cell cycle regulation and cancer drug discovery.
References
- 1. lncreased risk of slippage upon disengagement of the mitotic checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human MPS1 Kinase Is Required for Mitotic Arrest Induced by the Loss of CENP-E from Kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Interplay of Mps1-IN-2, Aneuploidy, and Chromosomal Instability
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the Monopolar Spindle 1 (Mps1) kinase, the functional consequences of its inhibition by the small molecule Mps1-IN-2, and the resulting induction of aneuploidy and chromosomal instability (CIN). This guide details the core signaling pathways, presents quantitative data on inhibitor potency, and provides comprehensive experimental protocols for studying these phenomena.
Introduction: Mps1 Kinase as a Master Regulator of Mitosis
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a conserved dual-specificity kinase that plays a pivotal role in ensuring the fidelity of cell division.[1] Its most critical function is at the apex of the Spindle Assembly Checkpoint (SAC), a sophisticated surveillance mechanism that delays the onset of anaphase until every chromosome is correctly attached to the mitotic spindle.[2][3][4][5] Mps1 localizes to unattached kinetochores—the protein structures on chromosomes where spindle microtubules connect—and initiates a signaling cascade that prevents the premature separation of sister chromatids.[5][6] By phosphorylating the kinetochore scaffold protein Knl1, Mps1 creates a docking site for other essential SAC proteins, including Mad1, Mad2, Bub1, and BubR1.[2] This cascade ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key proteins like securin and cyclin B for degradation to allow anaphase to proceed.[4][6]
Inhibition of Mps1 kinase activity disrupts this crucial checkpoint, leading to a cascade of events including premature anaphase entry, chromosome mis-segregation, and ultimately, a state of aneuploidy (an incorrect number of chromosomes) and chromosomal instability (a persistent high rate of chromosome mis-segregation).[7][8] Because many cancer cells are highly aneuploid and exhibit a dependency on a functional SAC for survival, Mps1 has emerged as a promising therapeutic target.[1][9][10]
This compound: A Selective ATP-Competitive Inhibitor
This compound is a potent and selective small molecule inhibitor of Mps1 kinase. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the Mps1 kinase domain and preventing the phosphorylation of its downstream substrates.[7][11] This direct inhibition effectively abrogates the Spindle Assembly Checkpoint, even in the presence of microtubule-disrupting agents that would normally trigger a robust mitotic arrest.[7] The cellular consequence of Mps1 inhibition is a "mitotic breakthrough," where cells prematurely exit mitosis without proper chromosome alignment, leading to severe segregation errors.[12][13]
Data Presentation: Quantitative Analysis of Mps1 Inhibitors
The potency of Mps1 inhibitors can be quantified both in enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| This compound | Mps1 | Kinase Assay | 367 nM | [11] |
| MPI-0479605 | Mps1 | Kinase Assay | 1.8 nM | [14] |
| BAY 1161909 | Mps1 | Kinase Assay | < 10 nM | [12][13] |
| BAY 1217389 | Mps1 | Kinase Assay | < 10 nM | [12][13] |
| Generic MPS1/TTK Inhibitor | Mps1 | Kinase Assay | 5.8 nM | [15] |
| Generic MPS1/TTK Inhibitor | DLD1 Cells | Colony Formation | 24.6 nM | [15] |
| Generic MPS1/TTK Inhibitor | HCT116 Cells | Colony Formation | 20.1 nM | [15] |
| Generic MPS1/TTK Inhibitor | U2OS Cells | Colony Formation | 20.6 nM | [15] |
Table 1: IC50 values of selected Mps1 inhibitors.
| Treatment | Cell Line | Effect Observed | Quantitative Measurement | Reference |
| Mps1 Inhibitor (PF-3837) | T47D | Shortened Mitosis | Statistically significant decrease (p=0.001) | [16] |
| Mps1 Inhibitor (PF-3837) | MDA-MB-468 | Shortened Mitosis | Statistically significant decrease (p=0.0002) | [16] |
| Mps1 Depletion (RNAi) | Breast Cancer Cells | Increased Aberrant Mitoses | Significant increase in mitotic errors | [9] |
| Mps1 Truncation (Mps1DK) | Mouse T-cells | Increased Aneuploidy | Significant increase in DNA content variation | [17][18] |
| Mps1 Inhibitor (Reversine) | RPE-1 Cells | Chromosome Mis-segregation | Used to generate aneuploid cell populations | [19] |
Table 2: Cellular effects of Mps1 inhibition on mitotic progression and aneuploidy.
Signaling Pathways and Experimental Workflows
The Spindle Assembly Checkpoint (SAC) Pathway
The following diagram illustrates the central role of Mps1 in the SAC signaling cascade. Mps1 at unattached kinetochores initiates a phosphorylation cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the APC/C to prevent premature anaphase.
Caption: The Spindle Assembly Checkpoint (SAC) signaling cascade initiated by Mps1.
Mechanism of this compound and Induction of Chromosomal Instability
This diagram shows how this compound intervenes in the SAC pathway. By blocking the ATP-binding site of Mps1, it prevents downstream signaling, leading to a failure to arrest in mitosis, resulting in chromosome mis-segregation and aneuploidy.
Caption: Mechanism of this compound leading to chromosomal instability (CIN).
Experimental Workflow for Assessing CIN
This flowchart outlines a typical experimental procedure to quantify aneuploidy and CIN following treatment with this compound.
Caption: Workflow for the experimental assessment of chromosomal instability.
Experimental Protocols
In Vitro Mps1 Kinase Assay
Protocol to measure the direct inhibitory effect of this compound on Mps1 kinase activity.
-
Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).[14]
-
Enzyme and Substrate: Add recombinant full-length Mps1 enzyme (e.g., 25 ng) and a suitable substrate like Myelin Basic Protein (MBP) to the reaction wells.[14]
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO alone (vehicle control) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 40 µM) mixed with radiolabeled [γ-33P]ATP.[14] Incubate at room temperature for a defined period (e.g., 45 minutes).[14]
-
Terminate Reaction: Stop the reaction by adding 3% phosphoric acid.[14]
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression.
Mitotic Arrest Abrogation Assay
Protocol to assess the ability of this compound to override the SAC.
-
Cell Culture: Plate cells (e.g., HeLa, HCT116) at an appropriate density and allow them to adhere overnight.
-
Induce Mitotic Arrest: Treat cells with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL) or a microtubule-stabilizing agent like paclitaxel to induce a robust SAC-dependent mitotic arrest. Incubate for 16-18 hours.
-
Inhibitor Treatment: To the mitotically arrested cells, add varying concentrations of this compound or DMSO control.
-
Time-Course Analysis: Harvest cells at different time points (e.g., 0, 1, 2, 4 hours) after inhibitor addition.
-
Analysis by Flow Cytometry: Fix the cells in ethanol, stain with propidium iodide, and analyze DNA content by flow cytometry. A decrease in the 4N DNA content (mitotic population) and an increase in >4N content (resulting from mitotic slippage) indicates SAC abrogation.
-
Analysis by Microscopy: Alternatively, fix cells and stain with DAPI. Quantify the mitotic index (percentage of cells with condensed chromosomes). A decrease in the mitotic index over time in this compound treated cells compared to control demonstrates SAC override.[13]
Immunofluorescence for Mitotic Defects
Protocol to visualize and quantify chromosome segregation errors.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or DMSO for a duration equivalent to one or two cell cycles (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-α-tubulin (to visualize the mitotic spindle).
-
Anti-γ-tubulin (to visualize centrosomes).
-
Anti-CENP-A/B (to visualize centromeres/kinetochores).
-
-
Secondary Antibody Incubation: Wash cells and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
DNA Staining and Mounting: Stain DNA with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Score at least 100 anaphase cells per condition for mitotic defects such as:
-
Lagging chromosomes: Chromosomes that fail to connect to the spindle and are left behind at the metaphase plate.
-
Anaphase bridges: Chromatin stretched between the two separating masses of chromosomes.
-
Micronuclei: Small, extra-nuclear bodies containing whole chromosomes or fragments that were lost during mitosis.[20][21]
-
Fluorescence In Situ Hybridization (FISH) for Aneuploidy
Protocol for direct quantification of chromosome copy number.
-
Cell Preparation: Prepare mitotic or interphase cells following this compound treatment. For interphase analysis, cells can be harvested directly. For mitotic spreads, cells are first arrested in mitosis (e.g., with colcemid), harvested, treated with a hypotonic solution, and then fixed.
-
Hybridization: Drop the fixed cell suspension onto a microscope slide and allow it to air dry.
-
Probe Application: Apply chromosome-specific centromeric enumeration probes (e.g., for chromosomes 7 and 8) directly to the slide.[22]
-
Denaturation: Co-denature the cellular DNA and the probe DNA by heating the slide on a hot plate.
-
Hybridization: Allow the probes to hybridize to their target sequences by incubating the slide in a humidified chamber overnight at 37°C.
-
Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes.
-
Counterstaining and Analysis: Counterstain the DNA with DAPI. Using a fluorescence microscope, count the number of signals for each probe in at least 200-300 non-overlapping nuclei.
-
Data Interpretation: Determine the modal chromosome number for each probe in the control population. In the treated population, quantify the percentage of cells that deviate from this modal number to determine the level of aneuploidy.[22][23]
Conclusion and Implications for Drug Development
The inhibition of Mps1 kinase by small molecules like this compound provides a direct and potent method for inducing chromosomal instability and aneuploidy. This is achieved through the abrogation of the Spindle Assembly Checkpoint, a fundamental guardian of genomic integrity during mitosis. The resulting chromosome mis-segregation can trigger mitotic catastrophe and cell death, a mechanism that is particularly relevant for cancer therapy.
For drug development professionals, Mps1 represents a highly attractive target. Cancer cells frequently exhibit underlying chromosomal instability and are often more reliant on the SAC for survival than normal cells.[24] Therefore, they are hypothesized to be more sensitive to the effects of Mps1 inhibition. This creates a potential therapeutic window, where Mps1 inhibitors could selectively eliminate cancer cells. Furthermore, Mps1 inhibitors have shown significant synergistic effects when combined with taxane-based chemotherapies, offering a strategy to enhance efficacy and overcome drug resistance.[12][25] The continued development of highly selective and potent Mps1 inhibitors remains a promising avenue in the pursuit of novel anti-cancer therapeutics.
References
- 1. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]
- 4. rupress.org [rupress.org]
- 5. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromosomal Instability by Inefficient Mps1 Auto-Activation Due to a Weakened Mitotic Checkpoint and Lagging Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High levels of the Mps1 checkpoint protein are protective of aneuploidy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Generation and Isolation of Cell Cycle-arrested Cells with Complex Karyotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tools used to assay genomic instability in cancers and cancer meiomitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Methods to Measure Aneuploidy and Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. embopress.org [embopress.org]
- 25. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
The Role of Mps1 as a Therapeutic Target in Oncology: A Technical Guide
Introduction
Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity serine/threonine kinase that serves as a cornerstone of the Spindle Assembly Checkpoint (SAC). The SAC is a critical surveillance mechanism in eukaryotic cells, ensuring the high fidelity of chromosome segregation during mitosis.[1][2] By preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle, the SAC safeguards genomic stability.[3][4] Mps1's pivotal role is underscored by its function at the apex of the SAC signaling pathway, where it senses kinetochore-microtubule attachment status and initiates the cascade that temporarily halts cell cycle progression.[3][5]
Numerous studies have revealed the overexpression of Mps1 in a wide array of human malignancies, including breast, lung, prostate, and brain cancers, often correlating with higher tumor grades and poor patient prognosis.[6][7][8] Cancer cells, which are frequently characterized by aneuploidy and chromosomal instability, exhibit a heightened dependence on the SAC to survive mitotic stress.[9] This dependency presents a therapeutic vulnerability. Inhibiting Mps1 abrogates the SAC, forcing cancer cells with unaligned chromosomes to prematurely exit mitosis. This leads to severe chromosome missegregation, gross aneuploidy, and ultimately, cell death through a process known as mitotic catastrophe.[9][10] This guide provides a technical overview of Mps1's function, the rationale for its inhibition in oncology, the landscape of inhibitor development, and key experimental methodologies.
Mps1's Central Role in the Spindle Assembly Checkpoint (SAC)
The SAC is a complex signaling network that originates at unattached kinetochores—the protein structures on chromosomes where spindle microtubules bind. Mps1 is one of the first proteins recruited to these unattached kinetochores during mitosis.[11] Its kinase activity is essential for the subsequent recruitment and activation of a host of other critical checkpoint proteins.[1][12]
The Mps1-driven signaling cascade proceeds as follows:
-
Knl1 Phosphorylation: Mps1 directly phosphorylates the kinetochore scaffold protein Knl1 (also known as Spc105) on its MELT repeats.[4][5]
-
Bub1/Bub3 Recruitment: Phosphorylated Knl1 serves as a docking platform for the Bub1-Bub3 checkpoint complex.[4][5]
-
Downstream Cascade: The recruitment of Bub1 initiates a further cascade involving the phosphorylation of Bub1 and Mad1 by Mps1.[5] This promotes the assembly of the Mitotic Checkpoint Complex (MCC), which consists of BubR1-Bub3, Mad2, and Cdc20.[5]
-
APC/C Inhibition: The MCC is the direct inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin E3 ligase.[12] By binding to the APC/C co-activator Cdc20, the MCC prevents the ubiquitination and subsequent degradation of key anaphase inhibitors, Securin and Cyclin B, thus arresting the cell in mitosis until all chromosomes are properly bioriented.[1][12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]
- 4. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 6. MPS1 kinase as a potential therapeutic target in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 8. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling | Journal of Cell Biology | Rockefeller University Press [rupress.org]
Methodological & Application
Protocol for In Vitro Kinase Assay Using Mps1-IN-2
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Dysregulation of Mps1 activity is implicated in aneuploidy and tumorigenesis, making it an attractive therapeutic target in oncology. Mps1-IN-2 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[4][5] This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound and other potential Mps1 inhibitors.
Mps1 Signaling Pathway
Mps1 kinase is a central regulator of the SAC. In response to unattached kinetochores, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[6][7] Key substrates of Mps1 in this pathway include KNL1, Mad1, and Bub1.[6] Phosphorylation of these substrates leads to the recruitment of other checkpoint proteins and the assembly of the Mitotic Checkpoint Complex (MCC), which directly inhibits the APC/C.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and Mps1 kinase.
| Parameter | Value | Reference |
| This compound IC50 | 145 nM | [5][8] |
| Mps1 Apparent Km for ATP | < 1 µM | [8] |
| This compound Solubility | DMSO: 1 mg/ml | [4] |
| DMF: 1 mg/ml | [4] | |
| DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml | [4] | |
| Ethanol: slightly soluble | [4] |
Experimental Protocol: In Vitro Mps1 Kinase Assay
This protocol provides a generalized method for determining the inhibitory activity of compounds against Mps1 kinase. It can be adapted for various detection formats, such as radiometric, fluorescence, or luminescence-based assays.
Materials
-
Recombinant human Mps1 (TTK) kinase (BPS Bioscience, Cat. No. 40291 or similar)
-
Myelin Basic Protein (MBP) substrate (BPS Bioscience, Cat. No. 78514 or similar)
-
This compound (Cayman Chemical, Item No. 19401 or similar)
-
ATP (500 µM stock solution)
-
5x Kinase Buffer 1 (BPS Bioscience, Cat. No. 79334 or similar): 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Dithiothreitol (DTT, 0.5 M stock solution)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega, Cat. No. V6930; [32P]γ-ATP; or a fluorescent antibody for TR-FRET)
-
96-well or 384-well white assay plates
-
Plate reader capable of detecting the chosen signal (luminescence, radioactivity, or fluorescence)
Experimental Workflow
Detailed Methodologies
1. Reagent Preparation
-
1x Kinase Buffer: Prepare 1x Kinase Buffer by diluting the 5x stock and adding DTT to a final concentration of 1 mM. Prepare this fresh for each experiment.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in 1x Kinase Buffer containing the same percentage of DMSO as the final assay concentration (typically ≤1%). This will be your 10x inhibitor solution.
-
Master Mix: Prepare a master mix containing Mps1 kinase and MBP substrate in 1x Kinase Buffer. The final concentration of Mps1 kinase is typically in the range of 5-50 nM, and the MBP substrate concentration is around 5 µM.[9][10] The exact concentrations should be optimized for your specific assay conditions.
-
ATP Solution: The final ATP concentration should be at or near the Km value for Mps1 to accurately determine the potency of ATP-competitive inhibitors. A concentration of 10 µM ATP is a good starting point.[8]
2. Assay Procedure
-
Add 2.5 µL of the 10x serially diluted this compound or control vehicle (DMSO in 1x Kinase Buffer) to the wells of the assay plate.
-
To the "Positive Control" and "Test Inhibitor" wells, add 12.5 µL of the Master Mix (Mps1 kinase + MBP substrate).
-
To the "Blank" wells, add 12.5 µL of 1x Kinase Buffer without the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 45 minutes.[10]
-
Stop the reaction and detect the kinase activity according to the manufacturer's protocol for your chosen detection reagent. For example, if using the ADP-Glo™ Kinase Assay:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Read the plate on a luminometer.
3. Data Analysis
-
Subtract the "Blank" reading from all other readings to correct for background.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signalinhibitor / Signalpositive control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contaminated reagents | Use fresh, high-quality reagents. |
| Non-specific binding | Add a non-ionic detergent (e.g., 0.01% Tween-20) to the kinase buffer. | |
| Low signal or no activity | Inactive enzyme | Ensure proper storage and handling of the Mps1 kinase. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition | Verify the pH and components of the kinase buffer. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times | Use a multi-channel pipette for simultaneous additions. |
Conclusion
This protocol provides a robust and adaptable framework for the in vitro evaluation of Mps1 kinase inhibitors. By following these detailed methodologies, researchers can accurately determine the potency and selectivity of compounds like this compound, facilitating the discovery and development of novel therapeutics targeting the Mps1 signaling pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 7. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Determining the Optimal Concentration of Mps1-IN-2 for Mitotic Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Mps1-IN-2, a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase, for inducing mitotic arrest in cultured cells. This document includes an overview of the Mps1 signaling pathway, detailed experimental protocols for dose-response studies, and data presentation guidelines.
Introduction
Monopolar Spindle 1 (Mps1) is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Mps1 is a key upstream regulator of the SAC, and its inhibition leads to a compromised checkpoint, resulting in premature anaphase entry, chromosome missegregation, and ultimately, cell death. This makes Mps1 an attractive target for anticancer drug development.
This compound is a small molecule inhibitor of Mps1 with a reported half-maximal inhibitory concentration (IC50) of 145 nM[1]. Determining the optimal concentration of this compound is critical for effectively inducing mitotic arrest in experimental systems without causing off-target effects. These notes provide the necessary protocols to establish the effective dose range for your specific cell line and experimental conditions.
Data Presentation
The following tables summarize the inhibitory activity of this compound and provide a comparative overview of other Mps1 inhibitors to guide the initial concentration range for your experiments.
Table 1: In Vitro Inhibitory Concentration of this compound
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | Mps1 Kinase | 145 | Not specified in vitro assay | [1] |
Table 2: Effective Concentrations of Other Mps1 Inhibitors for Mitotic Checkpoint Override
| Compound | Concentration | Effect | Cell Line | Reference |
| AZ3146 | 2 µM | Overrides nocodazole-induced mitotic arrest | HeLa | [2] |
| Reversine | 0.5 µM | Blocks recruitment of Mad1 to kinetochores | HeLa | [2] |
| 3MB-PP1 | 10 µM | Accelerates anaphase onset in Mps1-as cells | Mps1-as reconstituted human cells | [3] |
Note: The data in Table 2 is for comparative purposes to provide a general effective concentration range for Mps1 inhibitors. The optimal concentration of this compound must be determined empirically for each cell line and experimental setup.
Signaling Pathways and Experimental Workflows
To visualize the critical pathways and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Mps1 Signaling Pathway in Spindle Assembly Checkpoint Activation
Caption: Mps1 signaling cascade at an unattached kinetochore leading to mitotic arrest.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Step-by-step workflow for determining the optimal this compound concentration.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to determine the optimal this compound concentration for mitotic arrest.
Protocol 1: Dose-Response Treatment of Cultured Cells with this compound
Objective: To treat cultured cells with a range of this compound concentrations to determine the effective dose for inducing mitotic arrest.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 6-well or 24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 50-70% confluency at the time of harvesting.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 10 nM to 10 µM (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for entry into mitosis. A typical incubation time is 16-24 hours.
-
Harvesting: After incubation, harvest the cells for downstream analysis using either Protocol 2, 3, or 4. For adherent cells, this will involve trypsinization.
Protocol 2: Determination of Mitotic Index by Phospho-Histone H3 (Ser10) Staining
Objective: To quantify the percentage of cells in mitosis (mitotic index) following this compound treatment using immunofluorescence staining for phospho-histone H3 (pHH3), a specific marker for mitotic cells.
Materials:
-
Harvested cells from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscope slides or imaging plates
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the harvested cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against pHH3 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the slides or image the plates using a fluorescence microscope.
-
Analysis: For each concentration of this compound, count the number of pHH3-positive cells and the total number of DAPI-stained nuclei in multiple fields of view. The mitotic index is calculated as: (Number of pHH3-positive cells / Total number of cells) x 100%.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the cell cycle distribution of this compound treated cells and quantify the percentage of cells in the G2/M phase.
Materials:
-
Harvested cells from Protocol 1
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the harvested cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.
Protocol 4: Immunofluorescence Analysis of Mitotic Spindles
Objective: To visually assess the morphology of the mitotic spindle and chromosome alignment in cells treated with this compound.
Materials:
-
Cells grown on coverslips and treated as in Protocol 1
-
Fixation and permeabilization reagents (as in Protocol 2)
-
Blocking buffer
-
Primary antibodies: Mouse anti-α-tubulin and Rabbit anti-pericentrin (for centrosomes)
-
Secondary antibodies: Alexa Fluor-conjugated anti-mouse and anti-rabbit IgG
-
DAPI
-
Confocal or high-resolution fluorescence microscope
Procedure:
-
Follow the fixation, permeabilization, and blocking steps as described in Protocol 2.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies against α-tubulin and pericentrin overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire z-stack images of mitotic cells using a confocal microscope.
-
Analysis: Visually inspect the mitotic spindles for defects such as monopolar or multipolar spindles and assess chromosome alignment at the metaphase plate.
By following these protocols, researchers can effectively determine the optimal concentration of this compound for inducing mitotic arrest in their specific cellular context, providing a solid foundation for further studies into the role of Mps1 in cell division and as a potential therapeutic target.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mps1-IN-2 in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mps1-IN-2 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1, also known as TTK), a key serine/threonine kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] Mps1 is frequently overexpressed in a variety of human cancers, making it an attractive therapeutic target. Inhibition of Mps1 kinase activity disrupts the SAC, leading to premature anaphase, chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[1][4][5] this compound has been identified as a dual inhibitor of Mps1 and Polo-like kinase 1 (Plk1), another important mitotic kinase, which may contribute to its cytotoxic effects.
These application notes provide an overview of the cellular effects of this compound and generalized protocols for its use in treating various cancer cell lines. The provided protocols for cell viability, western blot analysis, cell cycle analysis, and apoptosis assays are intended as a starting point and should be optimized for specific experimental systems.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other representative Mps1 inhibitors against their target kinases and various cancer cell lines.
| Inhibitor | Target(s) | IC50 (Kinase Assay) | Cell Line | GI50/IC50 (Cell-Based Assay) | Reference |
| This compound | Mps1/Plk1 | Mps1: 145 nM | - | - | [6] |
| Mps1-IN-1 | Mps1 | 367 nM | - | - | [6] |
| S81694 | Mps1 | - | JURKAT (T-ALL) | 126 nM | [7] |
| RS4-11 (B-ALL) | 51 nM | [7] | |||
| BV-173 (BCR-ABL1+ ALL) | 75 nM | [7] | |||
| TOM-1 (BCR-ABL1+ ALL) | 83 nM | [7] | |||
| Reversine | Mps1 | - | SK-N-Be2c (Neuroblastoma) | 0.3 µM (used concentration) | [4] |
| Mps-BAY2a | Mps1 | - | SK-N-Be2c (Neuroblastoma) | 1 µM (used concentration) | [4] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.
Signaling Pathways and Experimental Workflow
Mps1 Signaling Pathway in Spindle Assembly Checkpoint
Caption: Mps1 signaling at unattached kinetochores to activate the SAC.
General Experimental Workflow for this compound Treatment
Caption: A generalized workflow for evaluating this compound in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 10 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well plates or culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-Mps1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 24, 48 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An increase in the polyploid (>4N) population is indicative of mitotic catastrophe.[4]
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48-72 hours.[4]
-
Collect both floating and adherent cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Expected Outcomes and Interpretation
-
Cell Viability: this compound is expected to decrease the viability of cancer cells in a dose- and time-dependent manner.
-
Western Blot: Treatment with this compound should lead to a decrease in the phosphorylation of Mps1 substrates like Histone H3 at Serine 10 (a marker of mitotic cells and Aurora B activity).[6] A decrease in Cyclin B levels is also expected as cells prematurely exit mitosis.[6] Induction of apoptosis can be confirmed by the presence of cleaved PARP.
-
Cell Cycle: Inhibition of Mps1 is known to cause an abrogation of the spindle assembly checkpoint, leading to a faulty mitosis. This often results in an increase in the population of cells with >4N DNA content (polyploidy) and a subsequent increase in the sub-G1 population, indicative of apoptotic cell death.[4]
-
Apoptosis: this compound is anticipated to induce apoptosis, which can be quantified by an increase in the percentage of Annexin V-positive cells.[4]
Synergy with other agents
Preclinical studies have shown that Mps1 inhibitors exhibit synergistic cytotoxic effects when combined with microtubule-targeting agents like paclitaxel.[1] This combination can lead to a significant increase in chromosome missegregation and mitotic catastrophe.[1] Researchers may consider evaluating this compound in combination with taxanes in relevant cancer cell line models.
Disclaimer
These protocols and application notes are intended for guidance and should be adapted and optimized by the end-user for their specific research needs. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mps1 is SUMO-modified during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Application Note & Protocol: Determination of Mps1-IN-2 IC50 Value
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monopolar Spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase crucial for the proper execution of mitosis.[1] It plays a central role in the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[2][3] Mps1 kinase acts at the apex of the SAC signaling pathway.[1][2] Given its role in maintaining genomic integrity, Mps1 has emerged as a promising therapeutic target in oncology.
Mps1-IN-2 is an ATP-competitive small molecule inhibitor of Mps1 kinase.[1] Determining its half-maximal inhibitory concentration (IC50) is a critical step in characterizing its potency and selectivity. This document provides detailed protocols for determining the IC50 value of this compound through both in vitro biochemical assays and cell-based assays.
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Mps1 is a key initiator of the SAC. When kinetochores are not properly attached to microtubules, Mps1 is recruited and activated. Its kinase activity triggers a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.[2][3]
Caption: Mps1 kinase signaling pathway at the unattached kinetochore.
Experimental Protocols
Two primary methods are described: an in vitro kinase assay to determine the direct inhibitory effect on the enzyme (IC50), and a cell-based assay to measure the effect on cell viability (often reported as GI50, the concentration for 50% growth inhibition).
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, similar to the Lanthascreen™ technology, to measure the direct inhibition of Mps1 kinase by this compound.[1][4] The assay measures the phosphorylation of a fluorescently labeled peptide substrate by Mps1.
Materials:
-
Recombinant human Mps1 kinase
-
TR-FRET Mps1 substrate peptide (e.g., ULight™-labeled peptide)
-
Europium-labeled anti-phospho-substrate antibody
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Adenosine triphosphate (ATP)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Stop Buffer (e.g., 10 mM EDTA in Kinase Reaction Buffer)
-
Low-volume 384-well assay plates (white or black)
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a 12-point serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM). Then, create intermediate dilutions in Kinase Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of diluted this compound or DMSO (for "no inhibitor" and "no enzyme" controls) to the wells of a 384-well plate.
-
Add 5 µL of a 2X Mps1 enzyme/substrate mixture (e.g., containing 80 nM Mps1 and 400 nM ULight™-peptide) in Kinase Reaction Buffer to all wells except the "no enzyme" control.
-
Add 5 µL of the substrate mixture without enzyme to the "no enzyme" control wells.
-
-
Initiate Reaction: Add 2.5 µL of a 4X ATP solution (e.g., 4 µM, to give a final concentration of 1 µM) in Kinase Reaction Buffer to all wells to start the reaction.[1] The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Add 10 µL of Stop Buffer containing the Europium-labeled antibody at its recommended concentration.
-
Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
This protocol determines the effect of this compound on the viability of a cancer cell line (e.g., HCT-116, U2OS) by measuring intracellular ATP levels, which correlate with the number of viable cells.[5][6]
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add 10 µL of the diluted compound or DMSO vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours (37°C, 5% CO₂).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection: Measure the luminescence using a plate reader.
Data Presentation and Analysis
The raw data from the dose-response experiments are used to calculate the percent inhibition at each concentration of this compound. This is then plotted against the logarithm of the inhibitor concentration to generate a sigmoidal curve, from which the IC50 (or GI50) value is determined.
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Inhibitor: Signal from wells with the inhibitor.
-
Signal_Max: Signal from the "no inhibitor" control (0% inhibition).
-
Signal_Min: Signal from the "no enzyme" or maximum inhibition control (100% inhibition).
Curve Fitting: The dose-response curve is fitted using a four-parameter logistic (4PL) nonlinear regression model, available in software like GraphPad Prism.[7][8]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Quantitative Data Summary: The following tables present example data for this compound and a related compound, Mps1-IN-1.[1]
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Format | ATP Concentration | IC50 (nM) |
|---|---|---|---|---|
| This compound | Mps1 | TR-FRET | 1 µM | 145 |
| Mps1-IN-1 | Mps1 | TR-FRET | 1 µM | 367 |
Table 2: Cell-Based Growth Inhibition (72 hr)
| Compound | Cell Line | Assay Format | GI50 (µM) |
|---|---|---|---|
| This compound | HCT-116 | CellTiter-Glo® | ~1.5 |
| Mps1-IN-1 | U2OS | Cell Proliferation | ~2.0 |
Experimental Workflow Visualization
The overall workflow for determining the IC50 value of this compound is summarized below.
Caption: General experimental workflow for IC50 determination.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. assayquant.com [assayquant.com]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Mps1-IN-2 solubility parameters and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mps1-IN-2 is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a crucial cellular signaling pathway that ensures the proper segregation of chromosomes during mitosis.[3][4] Inhibition of Mps1 by this compound disrupts the SAC, leading to mitotic errors and subsequent cell death, making it a compound of significant interest in cancer research and drug development.[1][2] These application notes provide detailed information on the solubility parameters of this compound and a comprehensive protocol for the preparation of stock solutions.
Physicochemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of 480.6 g/mol .[1][5] Its solubility is a critical factor for its effective use in in vitro and in vivo experimental settings. The following table summarizes the known solubility parameters of this compound in various common laboratory solvents.
| Solvent | Solubility | Concentration |
| DMSO (Dimethyl Sulfoxide) | Soluble | 1 mg/mL |
| DMF (Dimethylformamide) | Soluble | 1 mg/mL |
| Ethanol | Slightly Soluble | Not specified |
| DMF:PBS (pH 7.2) (1:3) | Soluble | 0.25 mg/mL |
Note: To enhance solubility, warming the solution to 37°C and using sonication in an ultrasonic bath may be beneficial.[2] It is recommended to use freshly opened, anhydrous solvents to avoid any impact of moisture on the compound's solubility and stability.
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a stock solution of this compound. Adherence to these guidelines is essential to ensure the integrity and performance of the inhibitor in downstream applications.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Water bath or heat block set to 37°C
-
(Optional) Ultrasonic bath
Procedure:
-
Pre-weighing and Calculation:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 480.6 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 480.6 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 208.1 µL
-
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved completely. If particulates remain, proceed to the optional steps.
-
-
(Optional) Aiding Dissolution:
-
If the compound does not fully dissolve, warm the solution in a 37°C water bath or heat block for 5-10 minutes.
-
Alternatively, or in combination with warming, place the tube in an ultrasonic bath for 5-10 minutes.
-
After warming or sonication, vortex the solution again.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This practice minimizes freeze-thaw cycles, which can degrade the compound over time.
-
For short-term storage (up to 2 weeks), store the DMSO stock solution at 4°C.[6]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[2][6] Some sources also suggest storage at -20°C for up to 1 month.[2]
-
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.[7]
Mps1 Signaling in the Spindle Assembly Checkpoint
Mps1 is a master regulator of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. The following diagram illustrates the central role of Mps1 in the SAC signaling cascade.
Caption: Mps1 kinase signaling at the unattached kinetochore.
Experimental Workflow: Stock Solution Preparation
The logical flow for preparing a stable and accurate stock solution of this compound is depicted in the workflow diagram below.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Mps1-IN-1|1125593-20-5|MSDS [dcchemicals.com]
Application of Mps1-IN-2 to Study Spindle Assembly Checkpoint Defects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the small molecule inhibitor Mps1-IN-2 and other potent Mps1 inhibitors for investigating the intricacies of the spindle assembly checkpoint (SAC). The protocols and data presented herein are designed to facilitate the study of SAC defects, a hallmark of chromosomal instability and a key area of interest in cancer research and drug development.
Mps1 (Monopolar spindle 1), a dual-specificity kinase, is a critical upstream regulator of the SAC.[1] Its primary function is to ensure the fidelity of chromosome segregation by preventing premature anaphase onset until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[1][2] Inhibition of Mps1 kinase activity leads to a cascade of events that ultimately dismantle the SAC, providing a powerful tool to dissect its molecular mechanisms and to identify potential therapeutic targets. This compound and similar inhibitors are instrumental in studying defects in Mad1 and Mad2 recruitment to unattached kinetochores, a crucial step in SAC activation.[3]
Key Applications:
-
Induction and analysis of premature mitotic exit: Mps1 inhibitors override the mitotic arrest induced by spindle poisons like nocodazole or taxol, leading to a shortened mitosis. This allows for the precise timing and molecular characterization of events leading to SAC satisfaction or override.
-
Investigation of chromosome congression and segregation defects: Chemical inhibition of Mps1 often results in chromosome misalignment at the metaphase plate and subsequent missegregation during anaphase, leading to aneuploidy.[2][4] These phenotypes can be quantified to assess the impact of Mps1 inhibition on genomic stability.
-
Dissection of the SAC signaling cascade: By inhibiting Mps1, researchers can study the downstream consequences on the recruitment and localization of other key SAC proteins, such as Mad2, Bub1, and BubR1, to the kinetochores.[4]
-
High-throughput screening for novel anti-cancer therapeutics: Given the overexpression of Mps1 in various cancers, inhibitors like this compound serve as valuable tools in screening for compounds that can selectively target cancer cells by inducing mitotic catastrophe.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing Mps1 inhibitors to probe SAC function.
Table 1: Effect of Mps1 Inhibition on Mitotic Timing
| Cell Line | Mps1 Inhibitor | Concentration | Effect on Mitotic Duration | Reference |
| HeLa | NMS-P715 | 1.5 µM | 5-fold reduction | [5] |
| RPE1 | AZ3146 | Varies | Dose-dependent decrease | [6] |
| U2OS | Mps1-IN-1 | Not specified | ~40% reduction | [3] |
Table 2: Impact of Mps1 Inhibition on Chromosome Alignment and SAC Protein Localization
| Cell Line | Mps1 Inhibitor | Concentration | Phenotype | Quantitative Observation | Reference |
| HeLa | AZ3146 | 2 µM | Chromosome misalignment | >85% of cells affected | [4] |
| U2OS | Mps1-IN-1 + Nocodazole | Not specified | Reduced kinetochore-bound Mad2 | 70% reduction | [3] |
| HeLa | Cdc20 depletion | Not specified | Reduced kinetochore C-Mad2 | ~50% decrease | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of Mps1 in the spindle assembly checkpoint and provide an overview of a typical experimental workflow for studying SAC defects using Mps1 inhibitors.
References
- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Spindle Assembly Checkpoint works like a rheostat not a toggle-switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The closed form of Mad2 is bound to Mad1 and Cdc20 at unattached kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Mps1-IN-2 to Induce Mitotic Catastrophe in Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction The Monopolar Spindle 1 (Mps1) kinase, also known as TTK, is a crucial dual-specificity kinase that serves as a master regulator of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[3][4] In many types of cancer, Mps1 is overexpressed, which helps aneuploid tumor cells survive.[1][2] Therefore, inhibiting Mps1 presents a promising therapeutic strategy. Mps1-IN-2 is a small molecule inhibitor that targets the Mps1 kinase. By inhibiting Mps1, this compound abrogates the SAC, forcing cells into a premature and faulty mitosis. This leads to severe chromosome missegregation, rampant aneuploidy, and ultimately, a form of cell death known as mitotic catastrophe.[1][3][5] These notes provide an overview of the mechanism, quantitative data for representative Mps1 inhibitors, and detailed protocols for evaluating the effects of this compound in tumor cell lines.
Mechanism of Action this compound acts as an ATP-competitive inhibitor of the Mps1 kinase.[5] The catalytic activity of Mps1 is essential for the recruitment of downstream SAC proteins, such as Mad1 and Mad2, to unattached kinetochores.[6][7] This recruitment is a prerequisite for the assembly of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[4][8]
Inhibition of Mps1 by this compound disrupts this entire cascade. The failure to recruit SAC components means the MCC is not formed, and the APC/C is not inhibited.[9] This leads to the premature degradation of cyclin B and securin, triggering an early entry into anaphase even in the presence of unattached chromosomes.[10] The resulting massive chromosome segregation errors lead to the formation of micronucleated and multinucleated cells, a hallmark of mitotic catastrophe, which ultimately culminates in cell death through apoptosis or necrosis.[5][11][12] This induced chromosomal instability is particularly detrimental to cancer cells, which often have a pre-existing level of aneuploidy.[13]
Visualized Signaling Pathway and Workflow
Caption: Signaling pathway disruption by the Mps1 inhibitor this compound.
Caption: A typical experimental workflow for evaluating this compound.
Data Presentation: Activity of Mps1 Inhibitors
While extensive quantitative data for this compound is not widely published, the following table summarizes the activity of other well-characterized small molecule Mps1 inhibitors in various cancer cell lines, which can serve as a benchmark.
| Inhibitor | Cell Line | Cancer Type | IC50 / Effective Concentration | Observed Effects | Reference |
| MPI-0479605 | HCT116 | Colon Carcinoma | 1.8 nmol/L (enzymatic) | Impaired SAC, aneuploidy, apoptosis, mitotic catastrophe | [5][14] |
| Reversine | SK-N-Be2c | Neuroblastoma | ~0.5 µM | Apoptosis, polyploidization, mitotic catastrophe | [3][6] |
| CFI-402257 | MSTO-211H | Mesothelioma | ~20 nmol/L | Mitotic checkpoint bypass, aneuploidy, cell death | [1] |
| Mps1-IN-1 | HeLa | Cervical Cancer | 5-10 µM | Decreased cell viability, PARP cleavage (apoptosis) | [15] |
| SP600125 | JNK1/2-/- Fibroblasts | N/A | Not specified | Abrogation of spindle checkpoint, Cyclin B degradation | [10][16] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Crystal Violet Staining)
This protocol determines the effect of this compound on cell proliferation and survival.
Materials:
-
Tumor cell line of interest
-
Complete culture medium
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
30% Acetic Acid
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified incubator.
-
Staining:
-
Gently wash the cells twice with 200 µL of PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing: Gently wash the plate with tap water until the water runs clear. Air dry the plate completely.
-
Solubilization: Add 100 µL of 30% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to detect polyploidy, a common outcome of Mps1 inhibition.[3][17][18]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells per sample. For adherent cells, trypsinize and collect the cells. Combine with the supernatant to include any floating cells.[19]
-
Washing: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Storage: Incubate the cells on ice for at least 2 hours or store at -20°C overnight.[17]
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the pellet once with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to properly resolve the G0/G1 and G2/M peaks.[17] Analyze the data using appropriate software to quantify the percentage of cells in each phase and to identify sub-G1 (apoptotic) and >4N (polyploid) populations.
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (calcium-containing)[19]
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 5x10^5 cells per sample, including both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells.
-
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[20]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.[22]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Inhibition of the spindle assembly checkpoint kinase Mps-1 as a novel therapeutic strategy in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rupress.org [rupress.org]
- 7. Mps1 dimerization and multisite interactions with Ndc80 complex enable responsive spindle assembly checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitotic catastrophe results in cell death by caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. embopress.org [embopress.org]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Apoptosis Protocols | USF Health [health.usf.edu]
Application Note: Immunofluorescence Analysis of Cellular Phenotypes Following Mps1-IN-2 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2] The SAC prevents the premature onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[3] Elevated Mps1 expression is common in various cancers, making it a promising target for anti-cancer therapies.
Mps1-IN-2 is a small molecule inhibitor that targets the ATP-binding pocket of the Mps1 kinase.[4] By inhibiting Mps1's catalytic activity, this compound disrupts the SAC, leading to severe mitotic defects, including chromosome misalignment and a failure to sustain mitotic arrest in the presence of spindle poisons.[4][5] These effects ultimately result in aneuploidy and can trigger cell death via mitotic catastrophe, highlighting the therapeutic potential of Mps1 inhibition.[6]
Immunofluorescence (IF) microscopy is an indispensable technique for visualizing the cellular consequences of Mps1 inhibition. This application note provides a detailed protocol for IF staining of cultured cells treated with this compound, enabling the qualitative and quantitative analysis of key mitotic events and protein localization.
Mps1 Signaling in the Spindle Assembly Checkpoint
The diagram below illustrates the central role of Mps1 in the spindle assembly checkpoint signaling cascade and the mechanism of action for inhibitors like this compound. Mps1 activity at unattached kinetochores initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) to delay anaphase.
Caption: Mps1-mediated Spindle Assembly Checkpoint (SAC) signaling pathway.
Quantitative Data Summary
Treatment with Mps1 inhibitors leads to predictable and quantifiable cellular phenotypes. The following tables summarize representative data based on published findings for Mps1 inhibitors. Researchers should perform their own dose-response and time-course experiments to determine optimal conditions.
Table 1: Effect of Mps1 Inhibition on Mitotic Arrest
| Treatment Condition (HeLa Cells) | Mitotic Arrest Duration (Minutes) | Percentage of Cells Exiting Mitosis within 1 hour |
| Nocodazole + DMSO (Control) | > 12 hours | < 5% |
| Nocodazole + Mps1 Inhibitor (e.g., 10 µM Mps1-IN-1) | 20 - 60 minutes[4] | > 80%[4] |
| Nocodazole is used to induce mitotic arrest by depolymerizing microtubules, thereby activating the SAC. |
Table 2: Phenotypes Observed After Mps1 Inhibition
| Phenotype | Control Cells | Mps1 Inhibitor-Treated Cells |
| Chromosome Alignment | Chromosomes aligned at the metaphase plate | Severe chromosome misalignment and congression failure[5] |
| Mad2 Kinetochore Localization | Strong Mad2 signal at unattached kinetochores | Abolished or severely reduced Mad2 signal at kinetochores[4][7] |
| Anaphase Progression | Segregation of sister chromatids into two equal masses | Premature anaphase, lagging chromosomes, chromosome bridges[6] |
| Nuclear Morphology (Post-Mitosis) | Uniform, single nucleus | Micronuclei formation, multinucleated cells[6] |
Experimental Workflow
The following diagram outlines the major steps for conducting an immunofluorescence experiment to assess the effects of this compound.
Caption: Workflow for immunofluorescence analysis after this compound treatment.
Detailed Experimental Protocol
This protocol is optimized for adherent cultured cells (e.g., HeLa, U2OS) grown on glass coverslips.
A. Materials and Reagents
-
Cell Culture: Adherent cells (e.g., HeLa), complete culture medium, sterile glass coverslips, 6-well plates.
-
Reagents:
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
Optional: Nocodazole or Taxol for SAC activation.
-
Phosphate-Buffered Saline (PBS), pH 7.4.[8]
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Use fresh.[8][9]
-
Permeabilization Solution: 0.3% Triton X-100 in PBS.[8]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS.[10]
-
Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.3% Triton X-100 in PBS.[10]
-
-
Antibodies and Stains:
-
Primary Antibodies: e.g., Rabbit anti-Mad2, Mouse anti-α-tubulin, Human anti-centromere antibody (ACA).
-
Secondary Antibodies: Fluorophore-conjugated antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 568, Goat anti-Human Alexa Fluor 647).
-
Counterstain: DAPI (4′,6-diamidino-2-phenylindole) for DNA staining.
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold).[11]
-
B. Cell Preparation and Treatment
-
Place sterile glass coverslips into the wells of a 6-well plate.[9]
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-attached and growing.
-
Treat the cells with the desired concentration of this compound. Include a DMSO-only vehicle control. The incubation time will depend on the specific research question (e.g., 1-4 hours to observe mitotic defects).
-
Optional: To study SAC override, co-incubate or pre-incubate cells with a spindle poison like nocodazole (e.g., 100 ng/mL) to arrest them in mitosis before adding this compound.
C. Immunofluorescence Staining Procedure
Perform all steps at room temperature unless otherwise specified. Ensure cells do not dry out at any stage.
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well.
-
Incubate for 60 minutes to minimize non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a cocktail of primary antibodies from different host species) to its recommended concentration in Antibody Dilution Buffer.
-
Aspirate the blocking buffer from the coverslips.
-
Add the diluted primary antibody solution to the coverslips (e.g., 100 µL per coverslip).
-
Incubate in a humidified chamber for 2 hours at room temperature or overnight at 4°C for optimal signal.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. From this step onward, protect the samples from light.
-
Add the diluted secondary antibody solution to the coverslips.
-
Incubate in a humidified chamber for 1-2 hours at room temperature.[10]
-
-
Final Washes and Counterstaining:
-
Aspirate the secondary antibody solution.
-
Wash three times with PBS for 5 minutes each, protected from light.[10]
-
During the second wash, DAPI can be added to the PBS at a concentration of ~1 µg/mL and incubated for 5 minutes to stain the DNA.
-
Perform a final rinse with PBS.
-
D. Mounting and Imaging
-
Using fine-tipped forceps, carefully remove a coverslip from the well.
-
Briefly touch the edge of the coverslip to a kimwipe to wick away excess PBS.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Allow the mounting medium to cure as per the manufacturer's instructions (e.g., overnight at room temperature in the dark).
-
Seal the edges of the coverslip with clear nail polish if desired for long-term storage.
-
Image the slides using a confocal or widefield fluorescence microscope equipped with the appropriate filters for the chosen fluorophores. Acquire Z-stacks for 3D visualization of mitotic spindles and chromosome arrangement.
Image Analysis
-
Chromosome Congression: Assess the alignment of the DAPI-stained chromosomes. In control metaphase cells, chromosomes form a tight plate. In this compound treated cells, look for scattered chromosomes.[5]
-
Spindle Formation: Analyze the morphology of the mitotic spindle using the α-tubulin signal.
-
Protein Localization: Quantify the fluorescence intensity of proteins of interest (e.g., Mad2) at kinetochores (identified by ACA staining). Mps1 inhibition is expected to severely reduce or eliminate Mad2 localization to kinetochores.[4]
-
Mitotic Index and Phase Distribution: Count the percentage of cells in mitosis and categorize them into different mitotic phases to assess for mitotic arrest or premature exit.
References
- 1. apexbt.com [apexbt.com]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 11. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Mps1 Targets Following Mps1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4][5] Mps1 acts as a master kinase at unattached kinetochores, initiating a signaling cascade that ultimately inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[6] Dysregulation of Mps1 is associated with chromosomal instability, a hallmark of cancer, making it an attractive target for anti-cancer drug development.[7][8][9]
Mps1-IN-2 is a potent and selective small molecule inhibitor of Mps1 kinase activity.[8] By inhibiting Mps1, this compound overrides the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, cell death in cancer cells.[7][8] This application note provides a detailed protocol for utilizing western blot analysis to investigate the downstream effects of this compound treatment on key Mps1 targets. This allows for the confirmation of target engagement and the elucidation of the molecular consequences of Mps1 inhibition.
Mps1 Signaling Pathway
Mps1 kinase activity is essential for the recruitment and activation of several downstream SAC proteins. A key initiating event is the Mps1-mediated phosphorylation of the kinetochore scaffold protein Knl1.[2][6] This phosphorylation creates docking sites for the Bub1/Bub3 and BubR1/Bub3 checkpoint complexes.[6] Mps1 then further phosphorylates Bub1, which promotes the recruitment of Mad1.[6] Subsequently, Mps1 phosphorylates Mad1, facilitating the conformational changes in Mad2 required for the assembly of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C.[6] Mps1 activity also influences the activity of Aurora B kinase, another important mitotic kinase, although the precise relationship is complex.[7][8] Inhibition of Mps1 with this compound is expected to disrupt this phosphorylation cascade, leading to a failure in SAC activation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to have a functional spindle assembly checkpoint (e.g., HeLa, U2OS).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Synchronization (Optional but Recommended): To enrich for mitotic cells and enhance the signal of SAC proteins, synchronize the cells. A common method is a double thymidine block followed by release into a medium containing a mitotic arresting agent like nocodazole or paclitaxel.[9]
-
This compound Treatment: Following synchronization (or in asynchronously growing cells), treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). The optimal concentration and treatment time should be determined empirically, but a starting point could be in the range of 1-10 µM for 1-4 hours.[7]
-
Cell Harvest: After treatment, collect the cells. For adherent cells, this can be done by scraping in ice-cold PBS. Centrifuge the cell suspension to pellet the cells.
Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a molecular weight marker. Run the gel until adequate separation of the proteins is achieved.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The recommended primary antibodies and their expected observations are listed in the table below.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody host species for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin, or α-tubulin) to account for loading differences.
Data Presentation
The following table summarizes the key Mps1 targets and the expected changes in their expression or phosphorylation status following treatment with this compound.
| Target Protein | Antibody | Expected Observation with this compound Treatment | Rationale |
| p-Mps1 (Thr686) | Phospho-specific for Mps1 autophosphorylation site | Decreased Signal | Mps1 autophosphorylation is a marker of its kinase activity. Inhibition by this compound will reduce this autophosphorylation.[13] |
| Total Mps1 | Antibody against total Mps1 | No significant change in protein level; potential downward mobility shift | Total protein levels should remain unchanged in short-term treatments. The downward shift is due to the loss of phosphorylation.[8] |
| p-Knl1 (multiple sites) | Phospho-specific antibodies against Mps1 phosphorylation sites on Knl1 | Decreased Signal | Knl1 is a direct substrate of Mps1, and its phosphorylation is an early step in SAC activation.[2][6] |
| p-Bub1 (e.g., Thr461) | Phospho-specific antibody against Mps1 phosphorylation site on Bub1 | Decreased Signal | Mps1-mediated phosphorylation of Bub1 is required for Mad1 recruitment.[6][14] |
| p-Histone H3 (Ser10) | Phospho-specific antibody for Histone H3 Ser10 | Decreased Signal | This is a well-established marker for Aurora B kinase activity, which can be downstream of Mps1.[7][8][9] |
| Total Histone H3 | Antibody against total Histone H3 | No significant change | Loading control for p-Histone H3. |
| Cyclin B1 | Antibody against Cyclin B1 | Decreased Signal (especially at later time points) | Inhibition of the SAC leads to premature anaphase and mitotic exit, triggering Cyclin B1 degradation by the APC/C.[8] |
| GAPDH / β-actin / α-tubulin | Antibodies against housekeeping proteins | No change | Loading controls to ensure equal protein loading across lanes. |
Troubleshooting
-
No or weak signal: Increase protein load, primary antibody concentration, or incubation time. Ensure the transfer was efficient.
-
High background: Increase the number and duration of washes. Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent). Decrease antibody concentrations.
-
Non-specific bands: Ensure the specificity of the primary antibody. Optimize antibody dilution. Use a fresh blocking buffer.
By following these protocols, researchers can effectively utilize western blotting to confirm the mechanism of action of Mps1 inhibitors like this compound and to further investigate the intricate regulation of the spindle assembly checkpoint.
References
- 1. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]
- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Phosphatase 1 inactivates Mps1 to ensure efficient Spindle Assembly Checkpoint silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Quantitative Mass Spectrometry Analysis Reveals Similar Substrate Consensus Motif for Human Mps1 Kinase and Plk1 | PLOS One [journals.plos.org]
- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. peakproteins.com [peakproteins.com]
- 12. addgene.org [addgene.org]
- 13. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Mitosis with Mps1-IN-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monopolar spindle 1 (Mps1) is a conserved dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] The SAC prevents premature entry into anaphase by inhibiting the anaphase-promoting complex/cyclosome (APC/C) until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle.[3][4][5] Mps1 acts as a master regulator at the apex of the SAC signaling cascade, primarily through its localization to unattached kinetochores where it initiates a phosphorylation cascade.[3][5][6]
Mps1-IN-2 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[7][8] Inhibition of Mps1 activity with small molecules like this compound provides a powerful tool to dissect the intricate mechanisms of mitotic regulation and to explore potential therapeutic strategies for diseases characterized by chromosomal instability, such as cancer.[1][9] Live-cell imaging enables the real-time visualization of cellular processes, offering dynamic insights into the consequences of Mps1 inhibition on mitotic progression.[10][11][12]
These application notes provide a comprehensive guide to utilizing this compound in live-cell imaging experiments to study mitosis. Detailed protocols for cell preparation, inhibitor treatment, and time-lapse microscopy are included, along with data presentation formats and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action of Mps1 and its Inhibition by this compound
Mps1 kinase activity is essential for the recruitment of several key SAC proteins to unattached kinetochores, including Mad1, Mad2, Bub1, and BubR1.[1][4][13] A critical step in SAC activation is the Mps1-mediated phosphorylation of the kinetochore scaffold protein Knl1 (also known as Spc105 in yeast).[3][5] This phosphorylation creates docking sites for the recruitment of the Bub1/Bub3 and BubR1/Bub3 complexes. Subsequently, Mps1 further phosphorylates Bub1, which promotes the recruitment of Mad1 and Mad2, leading to the assembly of the Mitotic Checkpoint Complex (MCC).[5] The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, directly inhibits the APC/C, thereby preventing the degradation of securin and cyclin B and delaying anaphase onset.[3][4]
This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of Mps1, preventing the transfer of phosphate groups to its substrates.[7][8] This abrogation of Mps1 kinase activity leads to a failure in the recruitment of SAC components to unattached kinetochores, a compromised spindle assembly checkpoint, and consequently, a premature exit from mitosis, often with misaligned chromosomes.[1][14]
Signaling Pathway Diagram
Caption: Mps1 signaling pathway at unattached kinetochores and its inhibition by this compound.
Quantitative Data from Mps1 Inhibition Studies
The following tables summarize quantitative data from studies investigating the effects of Mps1 inhibitors on mitotic progression.
Table 1: Effect of Mps1 Inhibition on Mitotic Duration
| Cell Line | Mps1 Inhibitor | Concentration | Mitotic Duration (NEB to Anaphase) - Control | Mitotic Duration (NEB to Anaphase) - Treated | Reference |
| HeLa | Mps1 RNAi | N/A | ~41 min | ~36 min | [15] |
| PtK2 | Mps1-IN-1 | 10 µM | ~25 min | ~15 min | [1] |
| T47D | PF-3837 | 50 nM | ~45 min | ~30 min | [16][17] |
| MDA-MB-468 | PF-3837 | 50 nM | ~60 min | ~40 min | [16][17] |
| KB1P-B11 | Cpd-5 | 30 nM | 37 min | 23 min | [18] |
NEB: Nuclear Envelope Breakdown
Table 2: Effect of Mps1 Inhibition on Mad2 Localization at Kinetochores
| Cell Line | Mps1 Inhibitor | Treatment Condition | Reduction in Kinetochore-bound Mad2 | Reference |
| PtK2 (HsMad2-EYFP) | Mps1-IN-1 | 10 µM | ~80% | [1] |
| PtK2 (HsMad2-EYFP) | Mps1-IN-1 + Nocodazole | 10 µM | ~70% (compared to nocodazole alone) | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitosis with this compound Treatment
This protocol describes the use of live-cell imaging to observe the effects of this compound on mitotic progression in mammalian cells stably expressing a fluorescently tagged histone, such as H2B-GFP, to visualize chromosomes.[10]
Materials:
-
HeLa or U2OS cells stably expressing H2B-GFP
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2)
-
Objective: 20x or 40x air or oil immersion
-
Fluorescence filters for GFP/FITC channel
-
Image acquisition and analysis software
Procedure:
-
Cell Seeding:
-
One day prior to imaging, seed the H2B-GFP expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells at 37°C and 5% CO2.
-
-
Preparation for Imaging:
-
On the day of imaging, replace the culture medium with fresh, pre-warmed imaging medium (phenol red-free DMEM is recommended to reduce background fluorescence).
-
Allow the cells to equilibrate in the imaging medium for at least 30 minutes inside the environmental chamber of the microscope.
-
-
This compound Treatment:
-
Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed imaging medium. A typical starting concentration is 1-10 µM.[1]
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Carefully add the this compound or vehicle control to the imaging dishes.
-
-
Time-Lapse Microscopy:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Select several fields of view containing healthy, asynchronous cells.
-
Set up the time-lapse acquisition parameters:
-
Channels: Transmitted light (e.g., DIC or phase contrast) and GFP.
-
Time Interval: Acquire images every 2-5 minutes. A shorter interval provides higher temporal resolution.
-
Duration: Image for 12-24 hours to capture a sufficient number of cells entering and progressing through mitosis.
-
Z-stack (optional): Acquire a Z-stack at each time point to ensure the chromosomes remain in focus.
-
-
Start the time-lapse acquisition.
-
-
Data Analysis:
-
Review the acquired time-lapse movies.
-
For individual cells that enter mitosis, measure the time from nuclear envelope breakdown (NEB), characterized by the loss of a distinct nuclear boundary and chromosome condensation, to anaphase onset, marked by the separation of sister chromatids.
-
Score for mitotic phenotypes such as chromosome mis-segregation, lagging chromosomes, or premature anaphase entry.
-
Quantify the percentage of cells exhibiting each phenotype in the this compound treated and control groups.
-
Experimental Workflow Diagram
Caption: Experimental workflow for live-cell imaging of mitosis with this compound treatment.
Expected Outcomes and Troubleshooting
-
Expected Outcomes: Treatment with this compound is expected to significantly shorten the duration of mitosis compared to the vehicle control.[1][15] An increased incidence of mitotic errors, such as chromosome misalignment at the metaphase plate and lagging chromosomes during anaphase, should be observed.[4][19][20]
-
Troubleshooting:
-
Phototoxicity: If cells show signs of stress (e.g., blebbing, apoptosis) or mitotic arrest unrelated to the drug, reduce the frequency of image acquisition and/or the intensity of the excitation light.
-
No Effect of Inhibitor: If no clear phenotype is observed, consider increasing the concentration of this compound. Ensure the inhibitor is not degraded and was added correctly.
-
Difficulty Identifying Mitotic Stages: Familiarize yourself with the morphological hallmarks of each mitotic stage using the H2B-GFP signal. NEB is marked by the diffusion of the nuclear H2B-GFP signal into the cytoplasm. Metaphase is characterized by the alignment of chromosomes at the cell's equator, and anaphase by the clear separation of sister chromatids towards opposite poles.
-
Live-cell imaging with the Mps1 inhibitor this compound is a robust method for investigating the role of Mps1 in mitotic regulation. The protocols and information provided here offer a framework for researchers to design and execute experiments that will yield valuable insights into the dynamics of the spindle assembly checkpoint and the consequences of its inhibition. This approach is particularly relevant for cancer research and the development of novel anti-mitotic therapies.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 6. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live-cell fluorescence imaging for phenotypic analysis of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel [jove.com]
- 13. rupress.org [rupress.org]
- 14. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. researchgate.net [researchgate.net]
- 17. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Human Mps1 protein kinase is required for centrosome duplication and normal mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mps1-IN-2 fails to induce expected mitotic arrest
Welcome to the technical support center for Mps1 inhibitors. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Mps1-IN-2, particularly concerning its effects on the mitotic state of cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Mps1 kinase in the cell cycle?
Monopolar spindle 1 (Mps1) is a crucial dual-specificity kinase that plays an essential role in the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] When a kinetochore is not correctly attached to the mitotic spindle, Mps1 is activated. It then initiates a signaling cascade, recruiting other checkpoint proteins like Mad1 and Mad2.[1][4] This cascade ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the cell from entering anaphase prematurely.[3][5] This delay provides time for the cell to correct attachment errors, thus preventing aneuploidy.[1][2]
Q2: What is the expected cellular effect of a potent Mps1 inhibitor like this compound?
The expected effect of this compound is the abrogation or bypass of a mitotic arrest , not the induction of one. By inhibiting Mps1's kinase activity, this compound prevents the activation of the spindle assembly checkpoint.[1] Consequently, the APC/C is not inhibited, leading to the degradation of key mitotic proteins like Cyclin B and Securin.[5] This results in a premature exit from mitosis, even in the presence of spindle poisons (like nocodazole or taxol) that would normally cause a robust mitotic arrest.[1] This premature exit often leads to severe chromosome missegregation and aneuploidy.[1][6]
Q3: Why did my cells exit mitosis after I added this compound? I expected them to arrest.
This is the correct and expected outcome of successful Mps1 inhibition. Mps1 is required to maintain a mitotic arrest when chromosomes are unattached.[2][7] By inhibiting Mps1, you are effectively turning off the "stop" signal of the spindle assembly checkpoint. The cell then proceeds into anaphase and exits mitosis. Experiments often involve first arresting cells in mitosis with an agent like nocodazole and then adding an Mps1 inhibitor to observe this checkpoint override.[1]
Mps1 Signaling Pathway and Inhibition
Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway.
Troubleshooting Guide
Problem: My cells remain arrested in mitosis even after treatment with this compound.
If you have treated cells with a spindle poison (e.g., nocodazole) and the subsequent addition of this compound does not cause them to exit mitosis, this may indicate a problem with the inhibitor's activity or the experimental setup.
| Potential Cause | Recommended Action |
| Inhibitor Degradation | This compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Ensure the compound is stored correctly (as per the manufacturer's instructions). Prepare fresh aliquots from a new stock solution. |
| Incorrect Concentration | The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a concentration range reported in the literature (e.g., 1-10 µM). |
| Insufficient Incubation Time | While the effects of Mps1 inhibition can be rapid, ensure you are allowing sufficient time for the inhibitor to permeate the cells and act on its target. A typical time course is 2-4 hours post-treatment.[1] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to certain inhibitors. This could be due to drug efflux pumps or other cellular mechanisms. Consider testing the inhibitor in a different, well-characterized cell line (e.g., HeLa, U2OS) to confirm its activity.[1] |
| Assay-Related Issues | Verify the method used to assess mitotic arrest. Are you using microscopy to score mitotic figures, or flow cytometry for DNA content/mitotic markers (e.g., phospho-histone H3)? Ensure your controls (DMSO vehicle, nocodazole only) are behaving as expected. |
Experimental Protocols
Protocol: Mitotic Checkpoint Abrogation Assay
This protocol is designed to test the ability of this compound to override a mitotic arrest induced by a microtubule-depolymerizing agent.
1. Cell Seeding:
-
Plate cells (e.g., HeLa or U2OS) on coverslips in a 12-well plate at a density that will result in 60-70% confluency the next day.
2. Cell Synchronization (Optional but Recommended):
-
To increase the mitotic index, synchronize the cells at the G1/S boundary by treating them with 2 mM thymidine for 16-18 hours.
-
Wash the cells three times with pre-warmed PBS and release them into fresh, drug-free medium for 8-10 hours.
3. Induction of Mitotic Arrest:
-
Add a microtubule-destabilizing agent to the medium to induce a spindle assembly checkpoint-mediated mitotic arrest. A common choice is nocodazole at a final concentration of 100-200 ng/mL.
-
Incubate for 4-6 hours. At this point, a high percentage of cells should be arrested in a rounded-up, mitotic state.
4. Mps1 Inhibition:
-
To the arrested cells, add this compound at the desired final concentration (e.g., 5 µM). As a control, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate for an additional 2-4 hours.
5. Analysis:
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.2% Triton X-100, and stain for DNA (DAPI), microtubules (anti-α-tubulin), and a mitotic marker like phospho-histone H3 (Ser10).
-
Live-Cell Imaging: If available, use time-lapse microscopy to directly observe the mitotic exit (chromosome decondensation, nuclear envelope reformation) in individual cells after the addition of this compound.[1]
-
Western Blot: Collect cell lysates to analyze the levels of key mitotic proteins. A decrease in Cyclin B levels is a strong indicator of mitotic exit.[1]
Expected Results Workflow
Caption: Experimental workflow for a mitotic checkpoint abrogation assay.
Quantitative Data Summary
The following table summarizes key quantitative data for Mps1 inhibitors. Note that values can be cell-line and assay-dependent.
| Inhibitor | Target | Reported IC₅₀ (in vitro) | Effective Cellular Concentration | Reference Cell Lines |
| Mps1-IN-1 | Mps1 | ~160 nM | 1-10 µM | HeLa S3, U2OS |
| This compound | Mps1 | ~350 nM | 1-10 µM | U2OS |
| Reversine | Mps1, Aurora B | ~6 nM (Mps1) | 0.5-1 µM | hTERT-RPE1, U2OS |
| AZ3146 | Mps1 | ~34 nM | 0.5-2 µM | HeLa, U2OS |
Data synthesized from publicly available literature. For precise values, consult the original publications.[1][4]
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human MPS1 Kinase Is Required for Mitotic Arrest Induced by the Loss of CENP-E from Kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Human MPS1 kinase is required for mitotic arrest induced by the loss of CENP-E from kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Mps1-IN-2 Working Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of Mps1-IN-2 for various cell types. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical working concentration range for this compound?
The optimal working concentration of this compound is highly cell-type dependent and should be determined empirically for each new cell line. However, based on studies with various Mps1 inhibitors, a starting concentration range of 100 nM to 10 µM is generally recommended for initial experiments. For highly potent Mps1 inhibitors like PF-7006 and PF-3837, cellular IC50 values can be as low as 2-6 nM, while other inhibitors such as Reversine and AZ3146 have been used in the micromolar range (e.g., 0.34 µM in HCT116 cells for Reversine and 2 µM in HeLa cells for AZ3146).[1][2]
Q2: How do I determine the optimal working concentration of this compound for my specific cell line?
A dose-response experiment is crucial for determining the optimal concentration. This typically involves treating your cells with a serial dilution of this compound and assessing a relevant biological endpoint. Key readouts include inhibition of cell proliferation (IC50), induction of mitotic arrest, or analysis of specific Mps1 downstream signaling events. A detailed protocol for determining the optimal concentration is provided in the "Experimental Protocols" section below.
Q3: What are the expected cellular effects of this compound treatment?
Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis. Inhibition of Mps1 by this compound is expected to cause:
-
SAC override: Cells will fail to arrest in mitosis in the presence of spindle poisons (e.g., nocodazole or taxol).
-
Premature mitotic exit: Cells will exit mitosis prematurely, even with unaligned chromosomes.
-
Chromosome missegregation and aneuploidy: The premature exit from mitosis leads to errors in chromosome segregation, resulting in daughter cells with an abnormal number of chromosomes.
-
Cell death: In many cancer cell lines, the resulting genomic instability triggers apoptotic pathways and leads to cell death.[3]
Q4: Are there any known off-target effects of Mps1 inhibitors that I should be aware of?
While this compound is designed to be a specific Mps1 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is important to perform control experiments to validate that the observed phenotype is due to Mps1 inhibition. This can include rescue experiments with a drug-resistant Mps1 mutant or comparing the effects with other Mps1 inhibitors that have different chemical scaffolds.
Data Presentation: Mps1 Inhibitor Activity in Various Cell Lines
The following table summarizes the reported cellular IC50 values and effective concentrations for several Mps1 inhibitors across different cell lines. This data can serve as a reference for designing initial dose-response experiments with this compound.
| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| PF-7006 / PF-3837 | Various Tumor Cells | Cellular Assay | 2-6 nM | [1][2] |
| AZ3146 | HeLa | SAC Override | 2 µM | |
| Reversine | HCT116 | Cytotoxicity | 0.34 µM | |
| Mps1-IN-1 | PtK2 | Mitotic Arrest | 10 µM |
Experimental Protocols
Protocol for Determining the Optimal Working Concentration of this compound
This protocol outlines a general workflow for identifying the optimal concentration of this compound for a specific cell line using a cell viability assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 24-72 hours). Allow cells to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time and the expected onset of the inhibitor's effect (e.g., 48 or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol for Western Blotting to Assess Mps1 Signaling
This protocol can be used to verify the on-target activity of this compound by examining the phosphorylation status of Mps1 downstream targets.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Mps1, anti-Mps1, anti-phospho-KNL1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Protocol for Immunofluorescence Staining of Mitotic Spindles
This protocol allows for the visualization of mitotic defects, such as chromosome misalignment, after this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of this compound.
-
Fixation: Fix the cells with the appropriate fixative.
-
Permeabilization: If using a non-permeabilizing fixative, treat the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Primary Antibody Incubation: Incubate with primary antibodies to label the mitotic spindle and centrosomes.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies.
-
DNA Staining: Counterstain the DNA with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides with antifade medium and visualize the cells using a fluorescence microscope.
Mandatory Visualizations
Caption: Mps1 Signaling Pathway and the effect of this compound.
References
- 1. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Mps1-IN-2 off-target effects on Plk1 in experiments
Welcome to the technical support center for Mps1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the off-target effects of this compound on Polo-like kinase 1 (Plk1) in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
Issue: Unexpected Phenotypes Observed
Q1: I'm observing a phenotype that is stronger than what I'd expect from Mps1 inhibition alone. Could this be due to off-target effects?
A1: Yes, it is highly probable. This compound is known to have significant activity against Plk1.[1] This off-target effect can lead to phenotypes that are a combination of both Mps1 and Plk1 inhibition. Plk1 is a crucial regulator of multiple mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[2][3] Therefore, the observed phenotype might be more severe or different from what is seen with more selective Mps1 inhibitors or Mps1 knockdown.
Troubleshooting Steps:
-
Review the Literature: Familiarize yourself with the known roles of both Mps1 and Plk1 in your experimental system to better interpret your results. Mps1 is a key component of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation.[4][5] Plk1 has broader functions throughout mitosis.[2][3]
-
Perform Control Experiments: To dissect the individual contributions of Mps1 and Plk1 inhibition, it is crucial to include the following controls:
-
Use a more selective Mps1 inhibitor: Mps1-IN-1 has been shown to be more selective for Mps1 over Plk1.[1] Comparing the effects of Mps1-IN-1 and this compound can help distinguish between on-target and off-target phenotypes.
-
Use a selective Plk1 inhibitor: Employ a well-characterized Plk1 inhibitor (e.g., BI 2536) as a positive control for Plk1 inhibition phenotypes.
-
-
Dose-Response Analysis: Perform a dose-response curve for this compound in your cellular assay. The off-target inhibition of Plk1 may occur at different concentrations than Mps1 inhibition.
Issue: Difficulty in Data Interpretation
Q2: How can I confidently attribute my results to Mps1 inhibition when I know Plk1 is also being inhibited by this compound?
A2: This is a common challenge when working with kinase inhibitors that are not completely specific. A multi-faceted approach combining pharmacological and genetic tools is the most robust way to validate your findings.
Strategies for Data Interpretation:
-
Phenotypic Comparison: Compare the phenotype induced by this compound with those from a selective Plk1 inhibitor and Mps1 knockdown. Phenotypes that are common between this compound and Mps1 knockdown/selective Mps1 inhibitors are more likely to be on-target effects.[1]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a version of Mps1 that is resistant to this compound. If the phenotype is rescued, it strongly suggests an on-target effect.
-
Biochemical Assays: Directly measure the activity of Mps1 and Plk1 in your experimental system after treatment with this compound. This can be done through in vitro kinase assays using specific substrates or by monitoring the phosphorylation of known downstream targets of each kinase via western blotting.
Frequently Asked Questions (FAQs)
Q3: What are the reported IC50 values for this compound against Mps1 and Plk1?
A3: The inhibitory potency of this compound against Mps1 and its off-target, Plk1, has been characterized.
| Kinase | This compound IC50 (nM) |
| Mps1 | 145 |
| Plk1 | Significant activity noted |
Table 1: Inhibitory concentrations of this compound. The significant activity against Plk1 highlights the off-target potential of this compound.[1]
Q4: What is the mechanism of action for Mps1 and Plk1 in the cell cycle?
A4: Mps1 and Plk1 are both serine/threonine kinases that play critical, yet distinct, roles in mitosis.
-
Mps1 (Monopolar spindle 1): A key component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures each chromosome is properly attached to the mitotic spindle before the cell divides.[4][6] Mps1 is activated at unattached kinetochores and initiates a signaling cascade that prevents premature entry into anaphase.[5]
-
Plk1 (Polo-like kinase 1): A master regulator of mitosis, involved in multiple stages of cell division.[2] Its functions include centrosome maturation, bipolar spindle formation, activation of the anaphase-promoting complex/cyclosome (APC/C), and cytokinesis.[3][7]
Q5: Are there any recommended experimental protocols to validate the specificity of this compound?
A5: Yes, a combination of in vitro and cell-based assays is recommended to assess the specificity of any kinase inhibitor.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol allows for the direct measurement of the inhibitory activity of this compound against Mps1 and Plk1.
Materials:
-
Recombinant Mps1 and Plk1 kinases
-
Specific peptide substrates for Mps1 and Plk1
-
³²P-ATP or a fluorescence-based kinase assay kit
-
This compound
-
Appropriate kinase buffer
Methodology:
-
Prepare serial dilutions of this compound.
-
Set up kinase reactions containing the kinase, substrate, ATP (radiolabeled or as required by the kit), and the inhibitor at various concentrations.
-
Incubate the reactions at the optimal temperature for the kinase (typically 30°C).
-
Stop the reactions and measure the incorporation of phosphate into the substrate (for radiometric assays) or the fluorescent signal according to the kit manufacturer's instructions.
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Targets
This cell-based assay assesses the inhibition of Mps1 and Plk1 in a more physiological context by monitoring the phosphorylation status of their known downstream targets.
Materials:
-
Cell line of interest
-
This compound
-
Selective Plk1 inhibitor (e.g., BI 2536)
-
Antibodies against phosphorylated and total forms of Mps1 and Plk1 downstream targets (e.g., p-KNL1 for Mps1, p-Cdc25C for Plk1).
-
Standard western blotting reagents.
Methodology:
-
Treat cells with varying concentrations of this compound, a selective Plk1 inhibitor, and a vehicle control for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the effect of the inhibitors on the phosphorylation of downstream targets.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of Mps1 and Plk1, and the inhibitory action of this compound.
Experimental Workflow
Caption: Recommended experimental workflow for dissecting this compound's on- and off-target effects.
Logical Relationship
Caption: Logical relationship illustrating how this compound contributes to the observed phenotype.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Mass Spectrometry Analysis Reveals Similar Substrate Consensus Motif for Human Mps1 Kinase and Plk1 | PLOS One [journals.plos.org]
- 7. oncotarget.com [oncotarget.com]
How to resolve Mps1-IN-2 solubility problems in culture media
Welcome to the technical support center for Mps1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to mitotic errors and potentially cell death in rapidly dividing cells.
Q2: What are the primary solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is only slightly soluble in ethanol. For most cell culture applications, sterile DMSO is the recommended solvent for preparing a concentrated stock solution.
Q3: What is the recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many cell lines tolerating up to 1%.[1][2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Solubility in Culture Media
A common challenge when working with hydrophobic small molecules like this compound is their tendency to precipitate out of solution when a concentrated DMSO stock is diluted into aqueous culture media. This can lead to inaccurate experimental results. This guide provides a systematic approach to resolving these solubility issues.
Problem: I observed a precipitate or cloudiness in my culture medium after adding the this compound DMSO stock solution.
This is a common issue and can be addressed by following a careful dilution protocol and, if necessary, implementing additional troubleshooting steps.
Initial Steps & Best Practices
1. Proper Stock Solution Preparation:
-
High-Quality DMSO: Use anhydrous, sterile DMSO to prepare your stock solution. Moisture in the DMSO can reduce the solubility of the compound.
-
Appropriate Stock Concentration: Prepare a concentrated stock solution in 100% DMSO. A common starting point is a 10 mM stock solution. Storing the stock in small aliquots at -20°C or -80°C will prevent repeated freeze-thaw cycles which can degrade the compound.
2. Step-wise Dilution Protocol:
Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous media can cause the compound to "crash out" of solution. A serial dilution or intermediate dilution step is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 1 µM final concentration of this compound in cell culture medium from a 10 mM DMSO stock solution, ensuring the final DMSO concentration remains at 0.1%.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO (Molecular Weight of this compound is 480.6 g/mol ).
-
Dissolve the powder in the calculated volume of 100% sterile DMSO.
-
Gently vortex or sonicate in a water bath to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Prepare a 1:10 intermediate dilution of the 10 mM stock solution in 100% DMSO to get a 1 mM solution. This can make the final dilution into media more manageable and accurate.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare a 1 µM final concentration, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed medium (for a 1:10,000 dilution). This will result in a final DMSO concentration of 0.01%.
-
Alternatively, if using the 1 mM intermediate stock, add 10 µL to 10 mL of pre-warmed medium (for a 1:1,000 dilution). This results in a final DMSO concentration of 0.1%.
-
Immediately after adding the DMSO stock to the medium, mix thoroughly by gentle inversion or pipetting. Do not vortex the media vigorously as this can cause proteins to denature.
-
-
Visual Inspection:
-
Visually inspect the medium for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells.
-
Troubleshooting Precipitation
If you still observe precipitation after following the recommended protocol, consider the following steps:
| Issue | Potential Cause | Troubleshooting Step |
| Precipitate forms immediately upon dilution | The concentration of this compound is too high for the final DMSO concentration in the media. | 1. Increase the final DMSO concentration: If your cells can tolerate it, increasing the final DMSO concentration to 0.5% may help keep the compound in solution. Remember to adjust your vehicle control accordingly.[1] 2. Lower the final this compound concentration: Your desired concentration may be above the solubility limit in the final aqueous solution. Try a lower final concentration. 3. Use a co-solvent: In some cases, adding a small amount of a biocompatible co-solvent like PEG400 or Tween 80 to the culture medium can improve solubility. This should be carefully tested for effects on your specific cell line.[3] |
| Precipitate forms over time in the incubator | The compound may be less stable at 37°C in the culture medium. | 1. Prepare fresh working solutions: Prepare the working solution immediately before use and do not store it for extended periods. 2. Check for media interactions: Some components of the culture medium, such as high concentrations of certain salts or proteins, can contribute to precipitation.[4] You may need to test different media formulations if the problem persists. |
| Cloudiness in the media | This could be due to very fine precipitate or interaction with media components. | 1. Sonication: Briefly sonicate the final working solution in a water bath to help dissolve any fine precipitate.[5] 2. Pre-dilution in serum-free media: Try making the final dilution in serum-free media first, and then adding serum if required for your experiment. |
Mps1 Signaling Pathway and Experimental Workflow
Mps1 in the Spindle Assembly Checkpoint (SAC)
Mps1 is a critical upstream kinase in the Spindle Assembly Checkpoint (SAC) signaling cascade. When kinetochores are not properly attached to microtubules of the mitotic spindle, Mps1 is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thus delaying the onset of anaphase until all chromosomes are correctly aligned.
Experimental Workflow for Testing this compound Efficacy
The following workflow outlines a typical experiment to assess the effect of this compound on cell cycle progression.
References
Interpreting anomalous or unexpected data with Mps1-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting anomalous or unexpected data when using the Mps1 kinase inhibitor, Mps1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical dual-specificity kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1] By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase, chromosomal missegregation, and ultimately, aneuploidy.
Q2: What are the known off-target effects of this compound?
While this compound is a potent Mps1 inhibitor, it also exhibits significant inhibitory activity against Polo-like kinase 1 (Plk1).[1] This dual inhibitory nature is a critical consideration when interpreting experimental results, as phenotypes may arise from the inhibition of Mps1, Plk1, or both.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system. Based on its in vitro IC50 values, a starting concentration range of 100 nM to 1 µM is generally advisable for observing on-target Mps1 inhibition. However, be aware that higher concentrations are more likely to induce off-target effects related to Plk1 inhibition.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Troubleshooting Guide for Anomalous Data
Unexpected experimental outcomes when using this compound can often be attributed to its dual specificity for Mps1 and Plk1, or other experimental variables. This guide provides a structured approach to interpreting such data.
| Observed Anomalous Data | Potential Cause | Recommended Troubleshooting Steps |
| Weaker than expected mitotic arrest or no mitotic arrest | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit Mps1. 2. Cell line resistance: The cell line may have intrinsic resistance mechanisms. 3. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Test the inhibitor in a different, sensitive cell line as a positive control. 3. Prepare a fresh stock solution of this compound. |
| Cell death is more rapid and extensive than anticipated | 1. Plk1 co-inhibition: Plk1 inhibition is known to induce potent mitotic arrest and subsequent apoptosis. The observed phenotype may be a combined effect of Mps1 and Plk1 inhibition. 2. High inhibitor concentration: The concentration used may be in the toxic range for the specific cell line. | 1. Compare the observed phenotype with that of a selective Plk1 inhibitor. 2. Lower the concentration of this compound to a range where it is more selective for Mps1. 3. Use an alternative, more selective Mps1 inhibitor if available to confirm the phenotype is Mps1-specific. |
| Unusual mitotic phenotypes (e.g., polo-like spindles, cytokinesis failure) | Plk1 inhibition: These are characteristic phenotypes of Plk1 inhibition. Plk1 is involved in centrosome maturation, spindle assembly, and cytokinesis. | 1. Consult literature for typical phenotypes of Plk1 inhibition. 2. Use immunofluorescence to stain for key mitotic markers (e.g., α-tubulin, γ-tubulin, Aurora B) to characterize the mitotic defects. 3. Compare the results with a selective Plk1 inhibitor. |
| Inconsistent results between experiments | 1. Variability in cell synchronization: If cells are synchronized, inconsistencies in the synchronization protocol can lead to variable results. 2. Inconsistent inhibitor concentration: Errors in dilution can lead to different effective concentrations. 3. Cell passage number: High passage number can lead to genetic drift and altered cellular responses. | 1. Ensure a consistent and validated cell synchronization protocol. 2. Prepare fresh dilutions of the inhibitor for each experiment. 3. Use cells within a defined low passage number range. |
Quantitative Data Summary
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Mps1 | 145 | [1] |
| This compound | Plk1 | Significant inhibitory activity | [1] |
Note: The precise IC50 of this compound against Plk1 is not explicitly stated in the primary literature but is described as "significant." Researchers should exercise caution and assume potent Plk1 inhibition, especially at higher concentrations.
Key Signaling Pathways and Experimental Workflows
To aid in the interpretation of experimental data, the following diagrams illustrate the Mps1 signaling pathway, a general workflow for troubleshooting unexpected results, and a logical decision-making process.
Caption: Mps1 signaling pathway at the unattached kinetochore.
Caption: General workflow for troubleshooting unexpected experimental results.
Caption: Logical decision tree for interpreting anomalous phenotypes.
Detailed Experimental Protocols
Western Blot Analysis of Mps1 Pathway Components
Objective: To assess the effect of this compound on the phosphorylation status of Mps1 substrates and downstream signaling molecules.
Materials:
-
Cells treated with this compound or vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Mps1, anti-Mps1, anti-phospho-Histone H3, anti-Cyclin B1).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence Staining for Mitotic Phenotypes
Objective: To visualize the effects of this compound on mitotic spindle formation, chromosome alignment, and the localization of key mitotic proteins.
Materials:
-
Cells grown on coverslips and treated with this compound or vehicle control.
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).
-
Blocking solution (e.g., 1-5% BSA in PBS).
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-Mad2, anti-phospho-Histone H3).
-
Fluorophore-conjugated secondary antibodies.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
-
Fluorescence microscope.
Protocol:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish and allow them to adhere. Treat the cells with the desired concentration of this compound for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix them with the chosen fixative. For paraformaldehyde, incubate for 10-15 minutes at room temperature. For methanol, incubate at -20°C for 10 minutes.
-
Permeabilization: If using a non-permeabilizing fixative like paraformaldehyde, incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then incubate with blocking solution for at least 30 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking solution and incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Gently wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in the blocking solution and incubate the coverslips for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 6.
-
Counterstaining: Incubate the coverslips with a DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the coverslips one final time with PBS and then mount them onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets. Capture images for analysis.
References
Assessing the stability of Mps1-IN-2 in DMSO and media over time
Welcome to the technical support center for Mps1-IN-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and effective use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and what are the recommended storage conditions for the stock solution?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For optimal stability of the stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How stable is this compound in a DMSO stock solution under different storage conditions?
A2: The stability of this compound in DMSO is dependent on the storage temperature. The following table summarizes the recommended storage duration based on available data.
| Storage Temperature | Recommended Maximum Storage Duration |
| 4°C | 2 weeks |
| -20°C | 1 month |
| -80°C | 6 months |
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is no publicly available quantitative data on the stability of this compound in various cell culture media at 37°C over extended periods (e.g., 24, 48, 72 hours). The stability of small molecule inhibitors in aqueous media can be influenced by factors such as pH, temperature, and the presence of media components. Therefore, for long-term experiments, it is crucial to assess the stability of this compound under your specific experimental conditions. A detailed protocol for this assessment is provided in the "Experimental Protocols" section below.
Q4: Can I use this compound that has been stored for longer than the recommended duration?
A4: Using this compound beyond its recommended storage period may lead to a decrease in its effective concentration due to degradation, potentially resulting in inaccurate and irreproducible experimental outcomes. It is strongly advised to use freshly prepared solutions or solutions stored under the recommended conditions. If you suspect degradation, it is best to use a fresh vial of the compound.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound in cell-based assays, with a focus on issues related to its stability.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect. | Degradation of this compound in DMSO stock solution. | Prepare fresh stock solutions of this compound in DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. |
| Degradation of this compound in cell culture media during the experiment. | For experiments lasting longer than a few hours, consider replenishing the media with freshly diluted this compound at regular intervals. Alternatively, perform a stability assessment of this compound in your specific cell culture media at 37°C to determine its rate of degradation. | |
| Variability between replicate experiments. | Inconsistent handling and storage of this compound solutions. | Ensure all stock and working solutions are prepared and stored consistently. Use calibrated pipettes for accurate dilutions. |
| Precipitation of this compound in aqueous media. | Observe the media for any signs of precipitation after adding this compound. If precipitation occurs, consider reducing the final concentration or using a different formulation if available. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and solubility issues. | |
| No observable effect of the inhibitor. | Complete degradation of this compound. | Verify the integrity of your this compound stock by comparing its activity with a fresh batch or by analytical methods such as HPLC-MS. |
| Incorrect concentration calculation or dilution. | Double-check all calculations and ensure accurate pipetting. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium over time.
1. Materials:
- This compound
- Anhydrous DMSO
- Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS, antibiotics).
- Phosphate Buffered Saline (PBS), pH 7.4
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (optional, for mobile phase)
- HPLC vials
- Incubator at 37°C with 5% CO2
- High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Preparation of Working Solution: Dilute the this compound stock solution in your cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM, 10 µM). Prepare a sufficient volume for all time points.
- Incubation: Aliquot the working solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
- Sample Collection: At each designated time point, remove one tube from the incubator.
- Sample Preparation for HPLC-MS:
- To 100 µL of the incubated media sample, add 200 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean HPLC vial for analysis.
- HPLC-MS Analysis:
- Analyze the samples using a suitable reverse-phase HPLC column (e.g., C18).
- Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Set the mass spectrometer to detect the parent ion of this compound and potentially its degradation products.
- Data Analysis:
- Quantify the peak area of the this compound parent ion at each time point.
- Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
- Plot the percentage of this compound remaining against time to visualize its stability profile.
Visualizations
Mps1 Signaling Pathway
Troubleshooting artifacts in Mps1-IN-2 immunofluorescence imaging
Welcome to the technical support center for troubleshooting immunofluorescence (IF) imaging experiments involving the Mps1 kinase inhibitor, Mps1-IN-2. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts and issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific questions you might have about unexpected results in your immunofluorescence experiments using this compound.
Q1: Why is the background staining in my images so high after this compound treatment?
High background can obscure your target signal and is a common issue in immunofluorescence. Several factors related to your protocol or the inhibitor itself could be the cause.
Possible Causes & Solutions:
| Cause | Recommendation |
| Antibody Concentration Too High | The concentration of the primary or secondary antibody may be excessive, leading to non-specific binding.[1][2] Titrate both antibodies to find the optimal concentration that provides a strong signal with minimal background. |
| Inadequate Blocking | Insufficient blocking can leave non-specific protein binding sites exposed.[1] Increase the blocking time (e.g., to 1-2 hours at room temperature) and ensure your blocking solution is fresh and appropriate for your sample. Using a blocking serum from the same species as the secondary antibody is recommended.[1] |
| Insufficient Washing | Inadequate washing between antibody incubation steps can leave unbound antibodies behind.[3] Increase the number and duration of washes with an appropriate buffer (e.g., PBS with 0.1% Tween 20). |
| Fixation Issues | Over-fixation or the use of an inappropriate fixative can create artifacts that non-specifically bind antibodies. Consider testing different fixation methods (e.g., methanol vs. paraformaldehyde) and optimizing the fixation time.[4] |
| This compound Precipitation | At high concentrations or in certain buffers, this compound might precipitate, leading to fluorescent puncta. Ensure the inhibitor is fully dissolved in your culture medium. Consider a final filtration step of the treatment medium. |
Q2: My signal for the target protein is very weak or completely absent after this compound treatment. What could be the reason?
A weak or absent signal can be due to a variety of factors, from suboptimal antibody performance to biological effects of Mps1 inhibition.
Possible Causes & Solutions:
| Cause | Recommendation |
| Suboptimal Primary Antibody Dilution | The primary antibody concentration may be too low to detect the target protein.[1] Try a range of higher concentrations. |
| Incompatible Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[1] |
| Biological Effect of Mps1 Inhibition | Mps1 inhibition can alter the localization and post-translational modifications of its substrates. For example, inhibition of Mps1 is known to prevent the recruitment of Mad1 and Mad2 to unattached kinetochores.[5][6] If your target is downstream of Mps1, its localization or abundance might be genuinely altered by the inhibitor. Confirm protein expression levels by western blot if possible.[7] |
| Epitope Masking | The fixation and permeabilization process can sometimes mask the antibody's binding site on the target protein.[4] Consider performing an antigen retrieval step. |
| Incorrect Filter Sets on Microscope | Confirm that the excitation and emission filters on the microscope are appropriate for the fluorophore you are using.[8] |
Q3: I am seeing non-specific staining or unexpected localization of my protein of interest after this compound treatment. How can I troubleshoot this?
Non-specific staining can arise from antibody cross-reactivity or off-target effects of the inhibitor.
Possible Causes & Solutions:
| Cause | Recommendation |
| Primary Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins in the cell.[1] Validate your antibody by performing a Western blot or by using a negative control (e.g., cells where the target protein is knocked down). |
| Secondary Antibody Non-Specificity | The secondary antibody may be binding non-specifically.[8] Run a control where you omit the primary antibody; if you still see staining, the issue is with the secondary antibody.[1] |
| Off-Target Effects of this compound | This compound has been reported to have some off-target activity against Polo-like kinase 1 (Plk1). Plk1 is involved in various mitotic processes, and its inhibition could lead to unexpected phenotypes that might be misinterpreted as non-specific staining. Consider using a different, structurally distinct Mps1 inhibitor as a control to confirm that the observed phenotype is due to Mps1 inhibition. |
| Cellular Stress or Toxicity | High concentrations of this compound or prolonged treatment times can induce cellular stress or apoptosis, leading to altered protein expression and localization. Titrate the inhibitor concentration and treatment duration to find a window that effectively inhibits Mps1 without causing excessive toxicity. |
Experimental Protocols
Here is a detailed protocol for an immunofluorescence experiment incorporating this compound treatment.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)
-
Primary antibody (diluted in blocking buffer)
-
Fluorophore-conjugated secondary antibody (diluted in blocking buffer)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) for the appropriate duration.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding sites.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI or Hoechst stain for 5 minutes to visualize the nuclei.
-
Wash the cells a final three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Visualizing Key Pathways and Workflows
To aid in your experimental design and troubleshooting, the following diagrams illustrate the Mps1 signaling pathway and a logical workflow for troubleshooting immunofluorescence artifacts.
Caption: Simplified Mps1 signaling pathway at the kinetochore.
Caption: Troubleshooting workflow for immunofluorescence artifacts.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. ptglab.com [ptglab.com]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Why Mps1-IN-2 is not showing inhibition of Mps1 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of inhibitory activity with Mps1-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Mps1 kinase?
This compound is a potent, ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] By binding to the ATP pocket of Mps1, it prevents the phosphorylation of downstream substrates, thereby disrupting the SAC and leading to premature mitotic exit.[1]
Q2: What is the expected potency of this compound?
In biochemical assays, this compound has a reported half-maximal inhibitory concentration (IC50) of approximately 145 nM against Mps1 kinase when screened at an ATP concentration of 1 µM.[1] However, potency in cellular assays may vary depending on cell type, membrane permeability, and intracellular ATP concentrations.
Q3: Is this compound completely selective for Mps1?
No. While generally selective, this compound exhibits significant off-target activity against other kinases, most notably Polo-like kinase 1 (Plk1).[1] It is crucial to consider this polypharmacology when interpreting experimental results.
Troubleshooting Guide: Why is this compound Not Showing Inhibition?
If you are not observing the expected inhibition of Mps1 activity with this compound, several factors could be at play, ranging from experimental setup to reagent integrity. Follow this guide to troubleshoot your experiment.
Category 1: Biochemical Assay Issues
These issues pertain to in vitro kinase assays using purified Mps1 protein.
Q4: My in vitro Mps1 kinase assay shows no inhibition. Where should I start?
Start by systematically checking the components and conditions of your assay. Refer to the troubleshooting workflow below and the detailed checks in the following questions.
Caption: A stepwise workflow for troubleshooting lack of this compound activity in biochemical assays.
Q5: How can I verify the integrity of my this compound compound?
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the desired stock concentration. Precipitates can lead to inaccurate final concentrations.
-
Storage: The compound should be stored under recommended conditions (typically -20°C or -80°C) to prevent degradation.
-
Purity: If possible, verify the purity of the compound using analytical methods like HPLC or mass spectrometry.
Q6: What are the optimal ATP concentrations for an Mps1 inhibition assay?
Since this compound is an ATP-competitive inhibitor, the apparent IC50 value is highly dependent on the ATP concentration in your assay. The reported IC50 of 145 nM was determined at 1 µM ATP.[1] If your assay uses a significantly higher ATP concentration (e.g., physiological levels of 1-10 mM), the inhibitory effect of this compound will be diminished. Consider performing your assay at an ATP concentration close to the Km of Mps1 for ATP (typically in the low micromolar range) to achieve maximal inhibition.
Q7: My Mps1 enzyme might be the problem. How do I check its activity?
-
Positive Control: Before testing the inhibitor, run a positive control reaction with the Mps1 enzyme, substrate, and ATP to ensure the enzyme is active.
-
Enzyme Concentration: Use an appropriate amount of enzyme. Too much enzyme can lead to rapid substrate depletion, making it difficult to detect inhibition.
-
Storage and Handling: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its activity.
Category 2: Cellular Assay Issues
These issues pertain to experiments using cell lines to assess Mps1 inhibition.
Q8: I'm not seeing the expected phenotype (e.g., mitotic arrest override) in my cell-based assay. What should I check?
Cellular assays are more complex than biochemical assays. The troubleshooting workflow below outlines the key areas to investigate.
Caption: A logical progression for troubleshooting the absence of a cellular phenotype with this compound.
Q9: How do I confirm that this compound is entering the cells and engaging with Mps1?
A direct way to measure target engagement is to assess the autophosphorylation status of Mps1.
-
Western Blotting: Treat cells with this compound and a mitotic arresting agent (e.g., nocodazole) to induce Mps1 activation. Collect cell lysates and perform a Western blot using an antibody specific for phosphorylated Mps1 (e.g., pT676). A decrease in the phosphorylation signal in the presence of this compound indicates successful target engagement.
Q10: Could the off-target activity of this compound be masking the expected Mps1 inhibition phenotype?
Yes. This compound also inhibits Plk1, another critical mitotic kinase.[1] The inhibition of Plk1 can lead to its own set of cellular phenotypes that may confound or mask the effects of Mps1 inhibition. To dissect these effects, consider the following:
-
Use a more selective Mps1 inhibitor: Compare the results obtained with this compound to those from a more selective Mps1 inhibitor with a different off-target profile.
-
siRNA knockdown: Compare the phenotype of this compound treatment with that of Mps1 knockdown using siRNA.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against Mps1 and key off-targets.
| Kinase | IC50 (nM) | Fold Selectivity vs. Mps1 | Reference |
| Mps1 | 145 | 1 | [1] |
| Plk1 | Significant Activity | - | [1] |
| GAK | Significant Activity | - | [1] |
| Alk | >1000-fold | >6.9 | [1] |
| Ltk | >1000-fold | >6.9 | [1] |
Note: "Significant Activity" indicates that the inhibitor showed notable activity against the kinase, but a specific IC50 value was not provided in the primary reference.
Experimental Protocols
Generic In Vitro Mps1 Kinase Assay Protocol
This protocol provides a general framework. Specific component concentrations and incubation times should be optimized for your particular assay format (e.g., radiometric, fluorescence-based).
-
Prepare Reagents:
-
Kinase Buffer: Typically contains Tris-HCl (pH 7.5), MgCl2, DTT, and a bovine serum albumin (BSA) carrier.
-
Mps1 Enzyme: Dilute recombinant human Mps1 to the desired concentration in cold kinase buffer.
-
Substrate: Prepare a stock solution of a suitable Mps1 substrate, such as Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., a KNL1-derived peptide).
-
ATP Solution: Prepare a stock solution of ATP. For competitive inhibition studies, use a concentration around the Km of Mps1 for ATP.
-
This compound: Prepare a serial dilution of this compound in the kinase buffer. Include a DMSO-only control.
-
-
Assay Procedure:
-
Add kinase buffer, Mps1 enzyme, and substrate to each well of a microplate.
-
Add the serially diluted this compound or DMSO control to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a set time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction using an appropriate method (e.g., adding EDTA or a kinase inhibitor).
-
-
Detection:
-
Detect substrate phosphorylation using a suitable method, such as:
-
Radiometric: Using [γ-32P]ATP and measuring radioactivity incorporated into the substrate.
-
Fluorescence/Luminescence: Using a phospho-specific antibody and a secondary detection system (e.g., TR-FRET, AlphaScreen) or a coupled-enzyme system that measures ADP production (e.g., ADP-Glo).
-
-
Cellular Mps1 Autophosphorylation Assay
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, U2OS) and allow them to adhere overnight.
-
Treat cells with a mitotic arresting agent (e.g., 100 ng/mL nocodazole) for a sufficient time to induce mitotic arrest (e.g., 16 hours).
-
Add various concentrations of this compound or a DMSO control and incubate for a further 1-2 hours.
-
-
Cell Lysis:
-
Harvest the mitotic cells by mitotic shake-off.
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against phospho-Mps1 (e.g., pT676).
-
Use an antibody against total Mps1 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
Mps1 Signaling Pathway
Mps1 is a central node in the spindle assembly checkpoint signaling cascade. Its activity is crucial for the recruitment and activation of downstream checkpoint proteins.
Caption: Simplified diagram of the Mps1 signaling cascade at unattached kinetochores.
References
Validation & Comparative
Mps1-IN-1 vs. Mps1-IN-2: A Comparative Guide to Potency and Selectivity
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for elucidating cellular signaling pathways and for the development of targeted therapeutics. This guide provides a detailed comparison of two widely used inhibitors of Monopolar Spindle 1 (Mps1) kinase, Mps1-IN-1 and Mps1-IN-2, focusing on their potency and selectivity profiles, supported by experimental data and detailed protocols.
Mps1 kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[3] Mps1-IN-1 and this compound are both ATP-competitive inhibitors that have been instrumental in studying the cellular functions of Mps1.[2] This guide offers a head-to-head comparison to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Data Presentation: Potency and Selectivity
The potency and selectivity of Mps1-IN-1 and this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with a lower value indicating a more potent compound. Selectivity is assessed by screening the inhibitors against a broad panel of other kinases to identify off-target effects.
| Inhibitor | Mps1 IC50 (nM) | Primary Off-Target Kinases | Selectivity Notes |
| Mps1-IN-1 | 367[1][2] | ALK, LTK[1][2] | Exhibits over 1000-fold selectivity against a panel of 352 kinases.[1][2] |
| This compound | 145[1][2] | GAK, PLK1[1][2] | Exhibits over 1000-fold selectivity against a panel of 352 kinases.[1][2] |
Experimental Protocols
The determination of the IC50 values and selectivity profiles for Mps1-IN-1 and this compound was performed using the LanthaScreen™ Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.
LanthaScreen™ Kinase Assay for IC50 Determination
This protocol outlines the general steps for determining the IC50 of an inhibitor against Mps1 kinase.
Materials:
-
Mps1 Kinase
-
Fluorescein-labeled substrate (e.g., FL-Peptide 22)
-
ATP
-
LanthaScreen™ Tb-anti-pSubstrate Antibody
-
TR-FRET Dilution Buffer
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Test inhibitors (Mps1-IN-1, this compound)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors (Mps1-IN-1 and this compound) in DMSO. Further dilute the compounds in the appropriate kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing Mps1 kinase and the fluorescein-labeled substrate in the kinase reaction buffer. The concentration of Mps1 used in the provided study was approximately 40 nM, with a substrate concentration of 200 nM.[1][4]
-
ATP Solution Preparation: Prepare an ATP solution in the kinase reaction buffer. The ATP concentration should be at or near the Km for Mps1, which was noted to be < 1 µM in the reference study.[1][4]
-
Initiation of Kinase Reaction:
-
Dispense the serially diluted inhibitors into the wells of a 384-well plate.
-
Add the kinase reaction mixture to each well.
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection solution containing the LanthaScreen™ Tb-anti-pSubstrate antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction.
-
Add the detection solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
Data Analysis: Calculate the TR-FRET emission ratio (acceptor emission / donor emission). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Caption: Mps1 kinase phosphorylates Knl1 at unattached kinetochores, initiating a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and a delay in anaphase onset.
Experimental Workflow for Kinase Inhibitor IC50 Determination
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a TR-FRET-based assay format.
References
- 1. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of Mps1-IN-2 and AZ3146: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the Mps1 inhibitors Mps1-IN-2 and AZ3146, alongside other relevant inhibitors of the Monopolar Spindle 1 (Mps1) kinase. This document summarizes key biochemical and cellular data, presents detailed experimental protocols, and visualizes critical biological pathways and workflows to aid in the selection and application of these chemical probes.
Mps1, a dual-specificity kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is implicated in chromosomal instability, a hallmark of many cancers, making it an attractive target for anti-cancer drug development.[3][4] this compound and AZ3146 are two potent and selective small molecule inhibitors of Mps1 that have been instrumental in dissecting the kinase's function and exploring its therapeutic potential.
Biochemical and Cellular Activity: A Head-to-Head Comparison
This compound and AZ3146 are both ATP-competitive inhibitors of Mps1, exhibiting potent biochemical and cellular activity. The following tables summarize their key performance metrics.
| Inhibitor | IC50 (nM) | Kd (nM) | Selectivity Highlights |
| This compound | 145[5] | 12 (for Mps1)[6] | >1000-fold selective over a panel of 352 kinases, with notable off-target activity against Alk, Ltk, Gak, and Plk1 (Kd = 61 nM).[5][6] |
| AZ3146 | ~35[3][7][8] | Not Reported | Selective against a panel of 50 kinases, with some inhibitory activity against FAK, JNK1, JNK2, and KIT.[9] |
Table 1: Biochemical Activity and Selectivity of this compound and AZ3146. This table provides a summary of the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) for each inhibitor against Mps1, along with a brief overview of their selectivity profiles against other kinases.
| Cell Line | Inhibitor | Effect | Concentration | Reference |
| HCT116 | Mps1-IN-1* | Reduced cell proliferation to 33% of control after 96 hours. | 5-10 µM | [5] |
| HeLa | AZ3146 | Overrides the spindle assembly checkpoint. | 2 µM | [10] |
| Various Cancer Cell Lines | Mps1 Inhibitors (General) | Induction of premature mitotic exit, multinucleation, and cell death. | Varies | [11] |
Table 2: Cellular Effects of Mps1 Inhibitors. This table highlights the observed cellular consequences of Mps1 inhibition in different cancer cell lines. (Note: Data for the structurally related Mps1-IN-1 is included to provide context on the cellular impact of this inhibitor class.)
Mps1 Signaling Pathway
Mps1 plays a pivotal role in the spindle assembly checkpoint by phosphorylating downstream targets in response to unattached kinetochores. This initiates a signaling cascade that ultimately inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.
Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint. This diagram illustrates the central role of Mps1 in response to unattached kinetochores.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Mps1 Kinase Assay (LanthaScreen® TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring Mps1 kinase activity.
Caption: Workflow for a TR-FRET based Mps1 Kinase Assay. This diagram outlines the major steps in performing an in vitro kinase assay to assess inhibitor potency.
Materials:
-
Recombinant human Mps1 kinase
-
LanthaScreen® Tb-anti-pSubstrate Antibody
-
GFP-Substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (this compound, AZ3146)
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add 2.5 µL of 4x concentrated inhibitor solution.
-
Add 5 µL of 2x concentrated Mps1 kinase and GFP-substrate mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of 4x concentrated ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a 2x concentrated EDTA solution containing the LanthaScreen® Tb-anti-pSubstrate Antibody.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (terbium emission) and 495 nm (GFP emission).
-
Calculate the emission ratio (520/495) and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT/MTS)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with Mps1 inhibitors.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or AZ3146 for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).
-
After the treatment period, add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing.
-
Incubate the cells on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and detecting the emission at ~617 nm.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and AZ3146 are valuable chemical tools for investigating the multifaceted roles of Mps1 kinase in cell cycle regulation and as potential leads for cancer therapy. While both are potent and selective inhibitors, they exhibit distinct biochemical profiles. AZ3146 demonstrates a lower IC50 value, suggesting higher potency in biochemical assays. Conversely, this compound has been characterized against a much larger kinase panel, providing a more comprehensive understanding of its selectivity. The choice between these inhibitors will depend on the specific experimental context, including the desired potency, the importance of off-target effects, and the cell types being investigated. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of Mps1 inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rupress.org [rupress.org]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. adooq.com [adooq.com]
- 9. abmole.com [abmole.com]
- 10. Mps1 regulates spindle morphology through MCRS1 to promote chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Designing rescue experiments for Mps1-IN-2 induced cellular phenotypes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, Mps1-IN-2, has emerged as a valuable tool for dissecting the intricate processes of mitotic progression. Its application, however, necessitates rigorous validation to ensure that the observed cellular phenotypes are direct consequences of Mps1 inhibition and not off-target effects. This guide provides a framework for designing and executing rescue experiments to substantiate the on-target activity of this compound. We offer a comparative analysis with the well-characterized Mps1 inhibitor, Reversine, detailed experimental protocols, and quantitative data to support your research endeavors.
On-Target Effects of Mps1 Inhibition: A Comparative Overview
Inhibition of Mps1 kinase activity disrupts the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation. This disruption leads to a cascade of distinct cellular events. Here, we compare the reported effects of this compound and Reversine.
| Cellular Phenotype | This compound | Reversine |
| Spindle Assembly Checkpoint (SAC) Override | Induces premature mitotic exit, even in the presence of microtubule poisons like nocodazole. | Similarly overrides the SAC, leading to mitotic exit despite spindle perturbations. |
| Mad2 Kinetochore Localization | Significantly reduces the recruitment of Mad2 to unattached kinetochores. | Also causes the displacement of Mad1 and Mad2 from kinetochores.[1] |
| Cell Cycle Progression | Causes a shortened mitosis and can lead to an accumulation of cells with >4N DNA content due to mitotic errors. | Induces G2/M arrest at higher concentrations, but at concentrations effective for Mps1 inhibition, it also leads to mitotic exit and polyploidy.[2][3] |
| Cyclin B1 Degradation | Promotes premature degradation of Cyclin B1, a key event for mitotic exit. | Accelerates Cyclin B1 degradation upon SAC override.[4][5] |
| Cell Viability | Decreases cell viability and proliferation. | Reduces cell viability in a dose- and time-dependent manner. |
The Cornerstone of Validation: The Rescue Experiment
The most definitive method to confirm that a small molecule inhibitor's effects are on-target is the rescue experiment. This involves demonstrating that a version of the target protein, engineered to be resistant to the inhibitor, can reverse the inhibitor-induced phenotype.
Logical Framework of a Rescue Experiment
Caption: Logical flow of a rescue experiment to validate on-target inhibitor effects.
Designing an Inhibitor-Resistant Mps1 Mutant
Mutations within the ATP-binding pocket of Mps1 can confer resistance to small molecule inhibitors without compromising the kinase's catalytic activity. A commonly reported mutation that confers resistance to certain Mps1 inhibitors is at the Cysteine 604 residue (e.g., C604W or C604Y).
Experimental Protocols
Here, we provide detailed protocols for key experiments to characterize and rescue this compound induced phenotypes.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
96-well plates
-
This compound and Reversine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or Reversine for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Cells of interest
-
This compound and Reversine
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound or Reversine for the desired time.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
Immunofluorescence for Mad2 Kinetochore Localization
This technique allows for the visualization and quantification of the recruitment of the spindle assembly checkpoint protein Mad2 to kinetochores.
Materials:
-
Cells grown on coverslips
-
This compound and Reversine
-
Nocodazole (optional, to enrich for mitotic cells with unattached kinetochores)
-
Pre-extraction buffer (e.g., 0.5% Triton X-100 in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-Mad2 and anti-centromere (e.g., CREST)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Fluorescence microscope
Protocol:
-
Treat cells with this compound or Reversine. For robust SAC activation, co-treat with nocodazole (e.g., 100 ng/mL) for 2-4 hours.
-
Optionally, pre-extract soluble proteins by incubating coverslips in pre-extraction buffer for 1 minute on ice.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the Mad2 signal at kinetochores (co-localized with the CREST signal).
Western Blotting for Cyclin B1 Degradation
This method is used to assess the levels of Cyclin B1, a key regulator of mitosis, which is degraded upon mitotic exit.
Materials:
-
Cells of interest
-
This compound and Reversine
-
Nocodazole and MG132 (proteasome inhibitor, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Cyclin B1 and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Synchronize cells in mitosis using nocodazole.
-
Treat the mitotic cells with this compound, Reversine, or a vehicle control for different time points. A control group treated with MG132 should be included to block all proteasomal degradation.
-
Lyse the cells at each time point and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against Cyclin B1 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities. Normalize the Cyclin B1 signal to the loading control.
Rescue Experiment Workflow
Caption: A typical workflow for a rescue experiment.
Quantitative Data Comparison
The following tables summarize expected quantitative outcomes from the described experiments. Values are illustrative and may vary depending on the cell line and specific experimental conditions.
Table 1: Effect of Mps1 Inhibitors on Cell Viability (IC50 values)
| Cell Line | This compound (IC50, µM) | Reversine (IC50, µM) |
| HeLa | ~0.1 - 0.5 | ~0.5 - 1.0[1] |
| U2OS | ~0.1 - 0.5 | ~0.4 - 0.8 |
| HCT116 | ~0.05 - 0.2 | ~0.3 - 0.7 |
Table 2: Impact of Mps1 Inhibitors on Mitotic Progression
| Parameter | Control (DMSO) | This compound (1 µM) | Reversine (0.5 µM) |
| Mitotic Index (%) | 5-10 | 2-4 | 3-6 |
| Cells with >4N DNA Content (%) | <2 | 15-25 | 10-20[2][3] |
| Kinetochore Mad2 Intensity (Arbitrary Units) | 100 | <20 | <30[1] |
| Cyclin B1 Levels at 60 min post-release from nocodazole arrest (%) | 80-90 | <10 | <20[4][5] |
Mps1 Signaling Pathway in Mitosis
Caption: Simplified Mps1 signaling pathway at unattached kinetochores.
By employing these methodologies and comparative data, researchers can confidently validate the on-target effects of this compound, paving the way for more precise and impactful studies in the fields of cell cycle regulation and cancer biology.
References
- 1. rupress.org [rupress.org]
- 2. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spatial control of the APC/C ensures the rapid degradation of cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inefficient degradation of cyclin B1 re-activates the spindle checkpoint right after sister chromatid disjunction - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the anti-proliferative effects of Mps1-IN-2 across different cancer cell lines
For Immediate Release: November 8, 2025
This guide provides a comprehensive comparison of the anti-proliferative effects of the Mps1 inhibitor, Mps1-IN-2, across various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the efficacy of this compound and other Mps1 inhibitors, details the experimental protocols for assessing their effects, and illustrates the key signaling pathways involved.
Executive Summary
Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial regulatory mechanism ensuring the fidelity of chromosome segregation during mitosis.[1] Overexpression of Mps1 is a common feature in a variety of human cancers and is often associated with aneuploidy and poor prognosis.[2] This has positioned Mps1 as a promising therapeutic target for cancer treatment. This compound is a small molecule inhibitor of Mps1 that, along with other inhibitors like Mps1-IN-1, has been instrumental in elucidating the cellular consequences of Mps1 inhibition. This guide focuses on the anti-proliferative effects of this compound and related compounds, providing a comparative overview of their potency in different cancer contexts.
Comparative Anti-Proliferative Activity of Mps1 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Mps-BAY2a | Colon Carcinoma | HCT 116 | 0.16 to >10 | [3] |
| MPI-0479605 | Colon Carcinoma | HCT-116 | 0.03 - 0.1 (GI50) | [4] |
| Compound 1 | Breast Cancer | HTB-26 | 10 - 50 | [5] |
| Compound 2 | Colorectal Cancer | HCT116 | 0.34 | [5] |
| Compound 2 | Pancreatic Cancer | PC-3 | 10 - 50 | [5] |
| Compound 2 | Hepatocellular Carcinoma | HepG2 | 10 - 50 | [5] |
Note: Data for this compound is not extensively reported in the form of a comprehensive IC50 table across multiple cell lines in the reviewed literature. The table above presents data for other potent Mps1 inhibitors to provide a comparative context.
Mechanism of Action: Inducing Mitotic Catastrophe
Mps1 inhibitors, including this compound, exert their anti-proliferative effects primarily by disrupting the spindle assembly checkpoint.[1] The SAC ensures that sister chromatids are correctly attached to the mitotic spindle before the cell proceeds to anaphase.
Inhibition of Mps1 leads to a cascade of events:
-
SAC Override: Mps1 inhibition prevents the recruitment of essential checkpoint proteins, such as Mad2, to unattached kinetochores.[1] This leads to a premature inactivation of the SAC, even in the presence of misaligned chromosomes.
-
Premature Anaphase Entry: The compromised SAC allows the cell to exit mitosis prematurely, leading to gross chromosomal missegregation.[1]
-
Aneuploidy and Polyploidy: Cells that undergo aberrant mitosis often become aneuploid (having an abnormal number of chromosomes) or polyploid (having more than two complete sets of chromosomes).
-
Mitotic Catastrophe and Cell Death: The severe genomic instability resulting from uncontrolled mitosis triggers a form of cell death known as mitotic catastrophe, which is often followed by apoptosis.[2]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of Mps1 inhibition and the typical workflow for assessing its anti-proliferative effects, the following diagrams are provided.
Caption: Mps1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating anti-proliferative effects.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the anti-proliferative effects of Mps1 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound (or other inhibitor)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Cell Cycle Analysis
This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Conclusion
Mps1 inhibitors, including this compound, represent a promising class of anti-cancer agents that target a key vulnerability in cancer cells – their reliance on a functional spindle assembly checkpoint to cope with chromosomal instability. While more comprehensive data on the anti-proliferative effects of this compound across a wider range of cancer types are needed, the existing evidence for potent Mps1 inhibition demonstrates a clear potential for therapeutic intervention. The methodologies and pathway information provided in this guide offer a solid foundation for researchers to further investigate and compare the efficacy of this compound and other novel Mps1 inhibitors in the development of new cancer therapies.
References
Unveiling the Selectivity Profile of Mps1-IN-2: A Comparative Analysis for Researchers
For Immediate Release – In the competitive landscape of kinase inhibitor development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparative analysis of the cross-reactivity of Mps1-IN-2, a potent dual inhibitor of Monopolar Spindle 1 (Mps1) and Polo-like kinase 1 (Plk1). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy. This compound is an ATP-competitive inhibitor of Mps1 with a reported IC50 of 145 nM. However, a comprehensive understanding of its off-target effects is crucial for its application as a research tool and for its potential therapeutic development.
This compound Cross-Reactivity Profile
To elucidate the selectivity of this compound, the inhibitor was screened against a panel of 352 diverse kinases. The following table summarizes the significant cross-reactivity of this compound with other kinases, highlighting its dual-inhibitory nature and other potential off-target interactions. The data is derived from the supplementary materials of Kwiatkowski et al., 2010.
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) | Kinase Family | Notes |
| Mps1 (TTK) | 100 | 145 | STE | Primary Target |
| Plk1 | 99 | - | STE | Significant Off-Target |
| GAK | 98 | - | Other | Significant Off-Target |
| ALK | 97 | - | TK | Significant Off-Target |
| LTK | 96 | - | TK | Significant Off-Target |
| Plk2 | 94 | - | STE | Off-Target |
| Plk3 | 92 | - | STE | Off-Target |
| AURKA (Aurora A) | 89 | - | STE | Off-Target |
| AURKB (Aurora B) | 85 | - | STE | Off-Target |
| FLT3 | 82 | - | TK | Off-Target |
| TRKA | 81 | - | TK | Off-Target |
| TRKB | 79 | - | TK | Off-Target |
| TRKC | 78 | - | TK | Off-Target |
| JAK2 | 75 | - | TK | Off-Target |
| JAK3 | 72 | - | TK | Off-Target |
This table presents a selection of kinases with significant inhibition by this compound. For the full 352-kinase panel data, please refer to the original publication's supplementary materials.
Experimental Protocols: Kinase Selectivity Profiling
The following provides a detailed methodology for a common type of biochemical kinase assay used for selectivity profiling, the ADP-Glo™ Kinase Assay. This method quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
ADP-Glo™ Kinase Assay Protocol
I. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer may contain 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA. The optimal buffer composition may vary depending on the specific kinase being assayed.
-
ATP Solution: Prepare a 2X ATP solution in the kinase buffer at the desired concentration (e.g., at the Km for the specific kinase).
-
Kinase-Substrate Solution: Prepare a 2X solution of the specific kinase and its corresponding substrate in the kinase buffer.
-
This compound Dilution Series: Prepare a serial dilution of this compound in DMSO, and then dilute further into the kinase buffer to achieve the desired final concentrations for the assay.
-
ADP-Glo™ Reagent: Reconstitute the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Kinase Detection Reagent: Reconstitute the Kinase Detection Reagent according to the manufacturer's instructions.
II. Assay Procedure:
-
Reaction Setup: In a 384-well plate, add 5 µL of the 2X kinase-substrate solution to each well.
-
Inhibitor Addition: Add 2.5 µL of the diluted this compound solution or vehicle (DMSO) control to the appropriate wells.
-
Reaction Initiation: To start the kinase reaction, add 2.5 µL of the 2X ATP solution to each well. The final reaction volume will be 10 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
III. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Experimental and Biological Pathways
To better illustrate the experimental workflow and the biological context of Mps1, the following diagrams are provided.
Caption: Experimental workflow for kinase profiling using the ADP-Glo™ assay.
In Vivo Efficacy of Mps1-IN-2 and BAY 1217389: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of two prominent Mps1 inhibitors, Mps1-IN-2 and BAY 1217389. While direct head-to-head in vivo studies are not publicly available, this document synthesizes the existing data to facilitate an objective comparison for research and drug development purposes.
Executive Summary
Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anticancer therapies. This guide focuses on two Mps1 inhibitors: this compound and BAY 1217389. Based on available preclinical data, BAY 1217389 has demonstrated moderate efficacy as a monotherapy in xenograft models. In contrast, specific in vivo efficacy data for this compound, such as tumor growth inhibition (TGI), remains limited in publicly accessible literature, preventing a direct quantitative comparison.
Data Presentation: In Vivo Efficacy
Due to the limited availability of public in vivo data for this compound, a direct comparative table with BAY 1217389 cannot be constructed. The following table summarizes the available in vivo efficacy data for BAY 1217389.
Table 1: In Vivo Efficacy of BAY 1217389 (Monotherapy)
| Compound | Cancer Model | Cell Line | Dosing Regimen | Observed Efficacy | Source |
| BAY 1217389 | Various Xenograft Models | Not Specified | Not Specified | Moderate efficacy in monotherapy | [1][2] |
Note: The term "moderate efficacy" is as stated in the cited literature and lacks specific quantitative values such as Tumor Growth Inhibition (TGI) percentages.[1][2] Further research is required to ascertain the precise quantitative in vivo efficacy of this compound for a direct comparison.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework for the action of these inhibitors and the methodology of their testing, the following diagrams illustrate the Mps1 signaling pathway and a general workflow for in vivo efficacy studies.
Caption: Mps1 Signaling Pathway and Inhibition.
Caption: Generalized In Vivo Efficacy Workflow.
Experimental Protocols
General Protocol for Xenograft-Based In Vivo Efficacy Study:
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., HeLa, HCT-116) are cultured under standard conditions.
-
A specific number of cells (typically 1-10 million) are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[3][4][5][6][7]
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[4]
-
-
Drug Preparation and Administration:
-
The investigational drug (e.g., BAY 1217389) is formulated in an appropriate vehicle.
-
The drug is administered to the treatment group according to a specified dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.[8]
-
-
Monitoring and Endpoint:
-
Tumor volumes and body weights are measured at regular intervals throughout the study.[4]
-
The study is concluded when tumors in the control group reach a specified endpoint volume or after a predetermined duration.
-
Efficacy is typically assessed by calculating the Tumor Growth Inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and control groups.[9][10][11][12]
-
Conclusion
BAY 1217389 has shown promise as an Mps1 inhibitor with demonstrated moderate in vivo efficacy in monotherapy preclinical models.[1][2] While this compound is a known Mps1 inhibitor, there is a notable lack of publicly available in vivo efficacy data to allow for a direct and quantitative comparison with BAY 1217389. Researchers and drug developers are encouraged to view this guide as a summary of the current landscape and to advocate for the publication of more comprehensive in vivo data for all investigational compounds to facilitate informed decision-making in the field of oncology.
References
- 1. scispace.com [scispace.com]
- 2. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Cell Line Efficacy Studies [jax.org]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repo.uni-hannover.de [repo.uni-hannover.de]
- 11. page-meeting.org [page-meeting.org]
- 12. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
A Comparative Guide to Dual Mps1/Plk1 Kinase Inhibitors: Mps1-IN-2 and its Phenotypic Divergence from Selective Counterparts
For Immediate Release
This guide provides a comprehensive comparison of the phenotypic effects of Mps1-IN-2, a dual inhibitor of Monopolar spindle 1 (Mps1) and Polo-like kinase 1 (Plk1), with more selective inhibitors of these kinases. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell cycle regulation and oncology.
Mps1 and Plk1 are critical serine/threonine kinases that orchestrate key events during mitosis. While both are essential for proper cell division, their inhibition leads to distinct cellular phenotypes. Mps1 is a central component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures accurate chromosome segregation.[1] Inhibition of Mps1 overrides the SAC, leading to premature anaphase, chromosome missegregation, and aneuploidy.[2] In contrast, Plk1 has multifaceted roles in mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[3][4] Inhibition of Plk1 typically results in a mitotic arrest at the G2/M phase, often characterized by the formation of monopolar spindles.[4][5]
This compound has emerged as a potent ATP-competitive inhibitor with significant activity against both Mps1 and Plk1. This dual activity profile raises questions about its unique phenotypic signature compared to inhibitors that selectively target either Mps1 or Plk1. This guide will delve into these differences, supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitor Activity and Phenotypes
The following table summarizes the key characteristics and cellular effects of this compound in comparison to the more selective Mps1 inhibitor, Mps1-IN-1, and the well-characterized Plk1 inhibitor, BI-2536.
| Feature | This compound | Mps1-IN-1 | BI-2536 |
| Target(s) | Mps1, Plk1 (dual) | Mps1 (selective) | Plk1 (selective) |
| Off-Target(s) | Gak | Alk, Ltk | - |
| Reported IC50 (Mps1) | 145 nM | 367 nM | Not a primary target |
| Reported IC50 (Plk1) | Significant activity | No significant activity | 0.83 nM |
| Primary Phenotype | Mitotic arrest override, aneuploidy, potential for mitotic arrest depending on relative inhibition | Premature mitotic exit, SAC override, aneuploidy | G2/M arrest, monopolar spindle formation, apoptosis |
| Effect on Spindle Assembly Checkpoint (SAC) | Abrogation | Abrogation | Activation, leading to arrest |
| Effect on Mitotic Timing | Shortened mitosis | Shortened mitosis | Prolonged mitotic arrest |
| Cell Fate | Aneuploidy, cell death | Aneuploidy, cell death | Apoptosis following mitotic arrest, or mitotic slippage leading to multinucleated cells |
Signaling Pathways and Experimental Workflow
To visualize the interplay of Mps1 and Plk1 and the experimental approach to characterizing their inhibitors, the following diagrams are provided.
Caption: Mps1 and Plk1 signaling in the Spindle Assembly Checkpoint.
Caption: Experimental workflow for comparing kinase inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors (this compound, Mps1-IN-1, BI-2536) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.
-
Protocol:
-
Plate cells in 6-well plates and treat with inhibitors for the desired duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The data is then used to generate histograms to visualize the cell cycle distribution.
-
Immunofluorescence for Mitotic Spindle Analysis
This technique allows for the visualization of the mitotic spindle and chromosome alignment.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. Primary antibodies specific to components of the mitotic spindle (e.g., α-tubulin) and chromosomes (e.g., DAPI for DNA) are used, followed by fluorescently labeled secondary antibodies for visualization by fluorescence microscopy.
-
Protocol:
-
Grow cells on coverslips in a 24-well plate and treat with inhibitors.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (to visualize the spindle) overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.
-
Spindle Assembly Checkpoint (SAC) Integrity Assay
This assay assesses the functionality of the SAC in the presence of inhibitors.
-
Principle: Nocodazole is a microtubule-depolymerizing agent that activates the SAC, causing a mitotic arrest. The ability of an inhibitor to override this arrest indicates SAC abrogation.
-
Protocol:
-
Treat cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to induce a mitotic arrest.
-
Add the kinase inhibitors to the nocodazole-arrested cells and incubate for a further 2-4 hours.
-
Monitor the mitotic index by either immunofluorescence for a mitotic marker like phospho-histone H3 or by live-cell imaging. A decrease in the mitotic index in the presence of the inhibitor indicates a SAC override.
-
Conclusion
The phenotypic differences between this compound and more selective Mps1 and Plk1 inhibitors underscore the complex interplay of these kinases in mitotic regulation. While selective Mps1 inhibition leads to a clear SAC override and premature anaphase, selective Plk1 inhibition results in a robust mitotic arrest. The dual inhibitor, this compound, is expected to exhibit a complex phenotype that may be dose-dependent and cell-type specific, potentially combining features of both SAC abrogation and mitotic spindle defects. Understanding these distinct phenotypic outcomes is crucial for the strategic development of anti-cancer therapies targeting mitotic vulnerabilities. This guide provides a foundational framework for researchers to design and interpret experiments aimed at dissecting the cellular consequences of dual Mps1/Plk1 inhibition.
References
- 1. embopress.org [embopress.org]
- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Mps1-IN-2 vs. Taxanes: A Comparative Guide for Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mps1-IN-2 and taxanes, two classes of anti-cancer agents that disrupt mitosis, a critical process in cancer cell proliferation. While both target the machinery of cell division, they do so through distinct mechanisms, offering different therapeutic opportunities and challenges. This document summarizes their mechanisms of action, presents available quantitative data for comparison, details relevant experimental protocols, and visualizes the cellular pathways they impact.
Executive Summary
Taxanes, such as paclitaxel and docetaxel, are well-established chemotherapeutic agents that stabilize microtubules, leading to mitotic arrest and cell death. They are a cornerstone of treatment for various cancers. This compound, a newer investigational agent, functions as a dual inhibitor of Monopolar spindle 1 (Mps1) and Polo-like kinase 1 (Plk1). Both Mps1 and Plk1 are key regulators of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis. By inhibiting these kinases, this compound disrupts the SAC, leading to mitotic errors, aneuploidy, and ultimately, apoptosis.
The key distinction lies in their targets: taxanes directly interfere with the structural components of the mitotic spindle (microtubules), while this compound targets the regulatory machinery that governs mitotic progression. This difference in mechanism suggests that this compound could be effective in taxane-resistant cancers and may offer synergistic effects when used in combination with taxanes.
Mechanism of Action
This compound: Dual Inhibition of Spindle Assembly Checkpoint Kinases
This compound is a small molecule inhibitor that targets two critical serine/threonine kinases involved in mitosis:
-
Mps1 (Monopolar spindle 1): A key component of the spindle assembly checkpoint (SAC), Mps1 is essential for the recruitment of other checkpoint proteins to unattached kinetochores. This action prevents the premature separation of sister chromatids, ensuring genomic stability. Inhibition of Mps1 abrogates the SAC, causing cells to exit mitosis prematurely with misaligned chromosomes, leading to severe aneuploidy and subsequent cell death.
-
Plk1 (Polo-like kinase 1): Plk1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Inhibition of Plk1 can lead to mitotic arrest with abnormal spindle formation and ultimately induce apoptosis.
By simultaneously inhibiting both Mps1 and Plk1, this compound delivers a multi-pronged attack on mitotic regulation, increasing the likelihood of catastrophic mitotic errors and cell death in rapidly dividing cancer cells.
Taxanes: Stabilization of Microtubules
Taxanes, including paclitaxel and docetaxel, bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a necessary process for the dynamic reorganization of the mitotic spindle during cell division. The resulting rigid and non-functional spindle apparatus activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Comparative Performance Data
Quantitative data for a direct head-to-head comparison of this compound and taxanes across a broad range of cancer cell lines is limited in publicly available literature. However, the following tables summarize the available data to facilitate a preliminary comparison.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) |
| This compound | Mps1, Plk1 | Not Specified | 145 (for Mps1)[1] |
| Paclitaxel | β-tubulin | A549 (Lung) | 4.5 |
| HCT116 (Colon) | 3.2 | ||
| MCF7 (Breast) | 2.0 | ||
| HeLa (Cervical) | 5.8 |
Note: IC50 values for paclitaxel are representative and can vary depending on the specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare the efficacy of this compound and taxanes. Specific details may need to be optimized for different cell lines and experimental setups.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or a taxane (e.g., paclitaxel) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or a taxane at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Taxanes have long been a mainstay of cancer chemotherapy, but intrinsic and acquired resistance remains a significant clinical challenge. This compound, with its dual inhibitory action on Mps1 and Plk1, represents a promising alternative or complementary therapeutic strategy. Its mechanism of overriding the spindle assembly checkpoint suggests potential efficacy in tumors that are resistant to taxane-induced mitotic arrest.
Further preclinical studies are warranted to directly compare the efficacy of this compound and taxanes in a panel of cancer cell lines, including taxane-resistant models. Quantitative analysis of apoptosis, cell cycle arrest, and synergy through combination studies will be crucial in defining the therapeutic potential of this compound. The development of specific biomarkers to predict sensitivity to Mps1/Plk1 inhibition will also be critical for its successful clinical translation. This guide serves as a foundational resource for researchers embarking on such investigations.
References
Safety Operating Guide
Proper Disposal of Mps1-IN-2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of Mps1-IN-2, a potent kinase inhibitor. Adherence to these procedures is critical to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. The information herein is intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Summary of Hazard and Disposal Information
This compound presents specific hazards that necessitate careful handling and disposal. The following table summarizes key data pertinent to its safe management.
| Parameter | Information | Citation |
| Chemical Name | 9-cyclopentyl-2-[[2-ethoxy-4-(4-hydroxy-1-piperidinyl)phenyl]amino]-5,7,8,9-tetrahydro-5-methyl-6H-pyrimido[4,5-b][1,4]diazepin-6-one | |
| CAS Number | 1228817-38-6 | |
| Molecular Formula | C26H36N6O3 | |
| Primary Hazards | Harmful if swallowed. | |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects. | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, follows a structured process of waste identification, segregation, containment, and transfer.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated Personal Protective Equipment (PPE).
-
-
Segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous trash, biological waste, or radioactive waste.[1]
-
Use designated and properly labeled hazardous waste containers. [1][2] It is common practice to use color-coded systems to simplify waste segregation.[1]
Step 2: Waste Containment and Labeling
-
Solid Waste:
-
Liquid Waste:
-
Collect liquid waste containing this compound in a leak-proof, screw-cap container.[2] The container must be chemically compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
Do not overfill containers; a general guideline is to fill to no more than 80% capacity.
-
Keep liquid waste containers securely closed when not actively adding waste.[2]
-
-
Contaminated Sharps:
-
Dispose of any sharps (needles, scalpels, etc.) contaminated with this compound in a designated, puncture-resistant sharps container for chemical waste.[4]
-
-
Labeling:
Step 3: Storage and Transfer
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment for all liquid waste containers to mitigate spills.[2]
-
Do not dispose of this compound down the drain or in regular trash. This is crucial to prevent environmental contamination due to its high aquatic toxicity.
-
Arrange for waste pickup through your institution's EHS department. Follow their specific procedures for requesting a pickup.[3][6]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: No specific chemical deactivation or neutralization protocols for this compound were identified in publicly available safety literature. The primary and mandated disposal route is through a licensed and approved hazardous waste management facility. Always consult with your institution's Environmental Health and Safety department for guidance tailored to your specific location and regulations.
References
- 1. clinicallab.com [clinicallab.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 4. blog.creliohealth.com [blog.creliohealth.com]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
Personal protective equipment for handling Mps1-IN-2
This guide provides crucial safety and logistical information for the handling and disposal of Mps1-IN-2, a potent and selective ATP-competitive inhibitor of Mps1 kinase. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to handle this compound with care to avoid personal exposure and environmental contamination.
General Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Single pair of chemotherapy-rated gloves. |
| Weighing and Aliquoting (Solid Form) | Two pairs of chemotherapy-rated gloves (outer glove over gown cuff), disposable gown, safety glasses with side shields or goggles, and an N95 respirator.[2] |
| Preparing Solutions | Two pairs of chemotherapy-rated gloves (outer glove over gown cuff), disposable gown, and a face shield in combination with goggles.[2][3] |
| Administering to Cell Cultures or Animals | Two pairs of chemotherapy-rated gloves (outer glove over gown cuff), disposable gown, and safety glasses. |
| Cleaning and Decontamination | Two pairs of chemotherapy-rated gloves, disposable gown, and eye protection. |
| Waste Disposal | Two pairs of chemotherapy-rated gloves and a disposable gown. |
Note: Regularly inspect gloves for any signs of tears or punctures. Change gloves frequently, and always before leaving the work area.
Emergency Procedures: First Aid
In case of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Operational Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound from receipt to disposal, emphasizing safety checkpoints.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all disposable items, including gloves, gowns, pipette tips, and empty vials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[1]
Mps1 Signaling Pathway
Mps1 (Monopolar spindle 1) is a key protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.
Mps1 is recruited to unattached kinetochores, where it becomes activated through autophosphorylation.[4] Activated Mps1 then phosphorylates downstream targets to initiate the spindle assembly checkpoint, which delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Mps1 also plays a role in promoting chromosome alignment and has been shown to interact with and phosphorylate other proteins such as Smad2/3 and regulate MCRS1 to ensure proper spindle morphology.[5][6]
References
- 1. apexbt.com [apexbt.com]
- 2. aaha.org [aaha.org]
- 3. pogo.ca [pogo.ca]
- 4. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 5. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mps1 regulates spindle morphology through MCRS1 to promote chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
